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Zirconium(IV)sulfide

Cat. No.: B13398977
M. Wt: 155.36 g/mol
InChI Key: XWPGCGMKBKONAU-UHFFFAOYSA-N
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Description

Significance of Transition Metal Dichalcogenides in Modern Research

Transition metal dichalcogenides (TMDCs) are a class of materials with the general formula MX₂, where M is a transition metal and X is a chalcogen (sulfur, selenium, or tellurium). mdpi.com These materials have garnered immense interest in recent years due to their remarkable electronic and optical properties, particularly when exfoliated into two-dimensional (2D) layers. ijisrt.comfrontiersin.org The strong in-plane covalent bonds and weak out-of-plane van der Waals forces allow for the creation of single or few-layer sheets, which exhibit distinct characteristics compared to their bulk counterparts. frontiersin.orgontosight.ai This ability to create atomically thin materials opens up possibilities for applications in various fields, including electronics, optoelectronics, catalysis, and energy storage. mdpi.comresearchgate.netalfa-chemistry.com The renewed interest in TMDCs was largely sparked by the groundbreaking research on graphene, which highlighted the potential of 2D materials. ijisrt.com

Overview of Zirconium(IV) Sulfide (B99878) as a Promising Two-Dimensional Material

Among the diverse family of TMDCs, Zirconium(IV) sulfide stands out as a promising two-dimensional material. aip.org Like other TMDCs, it possesses a layered crystal structure, which can be exfoliated into atomically thin layers. ontosight.aimaterialsproject.org ZrS₂ is a semiconductor with an indirect bandgap in its bulk form, which transitions to a direct bandgap in its monolayer form. ossila.com This property is particularly advantageous for optoelectronic devices. ossila.com Furthermore, ZrS₂ exhibits high electron mobility, estimated to be around 1200 cm²/Vs, which is significantly higher than that of the more commonly studied Molybdenum disulfide (MoS₂). ossila.com This high mobility, combined with its thermodynamic stability and potential for low-cost production, makes Zirconium(IV) sulfide a compelling candidate for applications in field-effect transistors (FETs), photodetectors, and other electronic and optoelectronic devices. aip.orgossila.com

Historical Context and Evolution of Zirconium(IV) Sulfide Research Trajectories

The study of Zirconium(IV) sulfide and its properties is not entirely new. Early research, dating back to the mid-20th century, focused on the fundamental synthesis and characterization of bulk ZrS₂ crystals. materialsproject.org For instance, the crystal structure of ZrS₂ was described as early as 1924. materialsproject.org Initial investigations primarily explored its basic physical and chemical properties. wikipedia.orgmaterialsproject.org However, with the advent of nanotechnology and the increased focus on 2D materials, the research trajectory for Zirconium(IV) sulfide has shifted significantly. ijisrt.com Modern research is now heavily focused on the synthesis of high-quality, continuous thin films and nanostructures of ZrS₂. aip.orgresearchgate.net Techniques such as chemical vapor deposition (CVD), atomic layer deposition (ALD), and mechanical exfoliation are being extensively explored to produce materials suitable for advanced applications. frontiersin.orgontosight.airesearchgate.net The current research landscape is also characterized by in-depth theoretical and experimental investigations into the electronic, optical, and catalytic properties of monolayer and few-layer ZrS₂, with an eye toward its integration into novel devices for energy storage and electronics. researchgate.netmdpi.comlqdtu.edu.vn

Interactive Data Table: Properties of Zirconium(IV) Sulfide

PropertyValueReference
Chemical FormulaZrS₂ wikipedia.orgfuncmater.comchemicalbook.com
Molar Mass155.356 g/mol wikipedia.org
AppearanceRed-brown or violet-brown solid/crystals wikipedia.orgfuncmater.comchemicalbook.comsamaterials.com
Density3.82 g/cm³ wikipedia.orgfuncmater.com
Melting Point1480 °C (2700 °F; 1750 K) wikipedia.orgelementschina.com
Crystal StructureLayered, Trigonal (P-3m1), similar to cadmium iodide wikipedia.orgmaterialsproject.orgossila.com
Solubility in waterInsoluble wikipedia.orgchemicalbook.comsamaterials.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula S2Zr B13398977 Zirconium(IV)sulfide

Properties

Molecular Formula

S2Zr

Molecular Weight

155.36 g/mol

IUPAC Name

zirconium(4+);disulfide

InChI

InChI=1S/2S.Zr/q2*-2;+4

InChI Key

XWPGCGMKBKONAU-UHFFFAOYSA-N

Canonical SMILES

[S-2].[S-2].[Zr+4]

Origin of Product

United States

Synthetic Methodologies for Zirconium Iv Sulfide

Bulk Crystal Growth Techniques

The fabrication of high-quality, single-crystal ZrS₂ is predominantly achieved through high-temperature methods that facilitate slow, ordered atomic arrangement. These techniques are essential for fundamental property studies that require macroscopic, defect-free samples.

Chemical Vapor Transport (CVT) is a benchmark technique for growing high-purity single crystals of transition metal dichalcogenides, including ZrS₂. The process relies on a reversible chemical reaction involving a transport agent, typically a halogen, within a sealed and evacuated quartz ampoule subjected to a precise temperature gradient.

The synthesis begins with stoichiometric amounts of high-purity Zirconium powder and elemental Sulfur placed in the ampoule along with a small quantity of the transport agent, most commonly Iodine (I₂). The ampoule is then placed in a two-zone horizontal tube furnace. The source zone (T₂), containing the reactants, is maintained at a higher temperature than the growth zone (T₁).

The underlying principle involves the following steps:

Initial Reaction: At the hot zone (T₂), Zirconium and Sulfur react to form polycrystalline ZrS₂ powder.

Transport Reaction: The solid ZrS₂ reacts with the gaseous transport agent (I₂) to form a volatile metal halide species, such as Zirconium(IV) iodide (ZrI₄). The equilibrium for this reaction favors the gaseous products at T₂. ZrS₂(s) + 2I₂(g) ⇌ ZrI₄(g) + S₂(g)

Diffusion: The gaseous zirconium-containing species diffuses along the temperature gradient from the hot zone (T₂) to the cooler growth zone (T₁).

Deposition: In the cold zone (T₁), the equilibrium of the reaction shifts to the left. The gaseous species decompose, depositing highly crystalline ZrS₂ and releasing the Iodine gas.

Cycle Repetition: The regenerated Iodine gas diffuses back to the hot zone to react with more polycrystalline source material, continuing the transport cycle.

The quality, size, and growth rate of the resulting crystals are highly dependent on the experimental parameters. A smaller temperature differential (ΔT = T₂ - T₁) generally promotes the growth of larger, higher-quality crystals but at a significantly slower rate. Conversely, a larger ΔT increases the transport rate, often leading to the formation of a greater number of smaller crystallites.

Table 1: Typical Parameters for CVT Growth of ZrS₂ Crystals
ParameterTypical Value / RangeRole and Significance
Source Zone Temperature (T₂)950 - 1050 °CDrives the formation of the volatile gaseous transport species.
Growth Zone Temperature (T₁)850 - 950 °CDetermines the supersaturation level and deposition rate of ZrS₂ crystals.
Temperature Gradient (ΔT)50 - 100 °CControls the mass transport rate; smaller ΔT favors higher crystal quality.
Transport AgentIodine (I₂)Forms a reversible bond with Zirconium to create a volatile intermediate.
Agent Concentration2 - 5 mg/cm³Influences the overall pressure and transport efficiency within the ampoule.
Resulting Crystal HabitThin, golden-bronze hexagonal plateletsReflects the layered crystal structure of the material.

The flux zone method offers an alternative route to high-quality single crystals by dissolving the constituent elements in a molten salt, or "flux," and subsequently crystallizing the desired compound upon slow cooling. This technique can operate at lower temperatures than direct melt growth and can reduce vapor pressure issues associated with volatile elements like sulfur.

For ZrS₂ synthesis, a eutectic mixture of Zirconium trichloride (B1173362) (ZrCl₃) and Potassium chloride (KCl) has been successfully employed as the flux. The process involves:

Preparation: Zirconium trichloride, Potassium chloride, and elemental Sulfur are loaded into a quartz ampoule.

Heating and Dissolution: The sealed ampoule is heated to a temperature above the melting point of the flux (e.g., 800 °C), creating a homogeneous molten solution where the reactants are dissolved.

Slow Cooling: The furnace is then cooled very slowly over several days. As the temperature of the molten flux decreases, the solubility of ZrS₂ within it drops, leading to supersaturation and subsequent nucleation and growth of ZrS₂ single crystals.

Isolation: After cooling to room temperature, the solid mass is recovered. The flux material (ZrCl₃ and KCl) is readily soluble in water, allowing for the straightforward isolation of the insoluble, high-purity ZrS₂ crystals.

This method is particularly effective for producing thick, high-quality crystals, as the slow, liquid-phase growth environment minimizes the formation of structural defects.

The diffusion method provides a pathway for synthesizing crystalline ZrS₂ by controlling the reaction rate through the slow diffusion of a reactant. Unlike CVT, where the final product is transported, this method involves transporting one of the precursors (typically sulfur) to a stationary second precursor (zirconium).

In a typical setup, a Zirconium foil or powder is placed at one end of a long, evacuated quartz tube. Elemental Sulfur is placed at the opposite end. The tube is heated in a furnace, often with a slight temperature gradient where the sulfur source is kept at a temperature sufficient to generate a low, controlled vapor pressure (e.g., 300-500 °C).

The vaporized sulfur slowly diffuses through the tube and reacts directly with the surface of the hot Zirconium metal (e.g., 700-900 °C). By carefully controlling the sulfur vapor pressure and the temperature of the zirconium substrate, the reaction kinetics can be slowed dramatically. This slow, surface-limited reaction prevents uncontrolled exothermic reactions and promotes the direct growth of a uniform, crystalline ZrS₂ layer on the zirconium foil. This technique offers excellent control over the thickness and phase purity of the resulting film or crystalline layer.

Low-Dimensional Zirconium(IV)sulfide Nanostructure Synthesis

Moving from bulk to the nanoscale requires fundamentally different synthetic strategies. Wet-chemical, or colloidal, methods have emerged as powerful tools for producing ZrS₂ nanostructures with tunable size and shape.

Colloidal synthesis involves the chemical reaction of molecular precursors in a high-boiling-point liquid medium containing surfactants or capping agents. These agents coordinate to the surface of the growing nanocrystals, controlling their growth rate and preventing aggregation, thereby enabling precise control over the final size and morphology.

The "heat-up" method is a widely used colloidal technique for producing monodisperse nanocrystals. In this approach, all precursors are mixed at a low temperature and then the entire mixture is rapidly heated to a high reaction temperature. This process temporally separates the nucleation and growth phases, leading to a more uniform size distribution of the final product.

For ZrS₂ nanostructures, a typical heat-up synthesis involves:

Zirconium Precursor: Zirconium(IV) chloride (ZrCl₄) is a common choice.

Sulfur Precursor: Elemental Sulfur dissolved in a solvent or more reactive sources like Dodecanethiol (DDT) or bis(trimethylsilyl)sulfide ((TMS)₂S) can be used.

Solvent and Capping Agent: Oleylamine (OAm) is a versatile high-boiling-point solvent that also functions as a reducing agent and a surface-capping ligand.

The process generally follows these steps:

The Zirconium precursor is dissolved in Oleylamine and degassed under vacuum at a moderate temperature (~120 °C) to form a clear solution and remove water/oxygen.

The sulfur source is introduced.

The reaction flask is rapidly heated to a high target temperature (e.g., 320-360 °C) and held for a specific duration (minutes to hours) to allow for nanocrystal growth.

The reaction is terminated by rapid cooling.

The resulting ZrS₂ nanocrystals are isolated from the solution via precipitation with a non-solvent like Ethanol (B145695), followed by centrifugation.

A key advantage of this method is the ability to tune the final morphology by systematically varying the reaction parameters. The interplay between precursor reactivity, reaction temperature, and ligand coordination dictates whether the nanocrystals grow isotropically into quantum dots or anisotropically into 2D structures like nanodisks or nanosheets.

Table 2: Influence of Reaction Parameters on ZrS₂ Nanostructure Morphology via Heat-Up Synthesis
ParameterVariationObserved ZrS₂ MorphologyUnderlying Mechanism
Reaction TemperatureLower (~320 °C)Small, quasi-circular nanodisks or quantum dots.Lower thermal energy favors nucleation over anisotropic growth.
Reaction TemperatureHigher (~360 °C)Larger, well-defined hexagonal nanosheets.Higher energy promotes lateral growth along the basal planes.
Zr:S Precursor RatioLow Sulfur ContentSmaller, irregular nanoparticles.Sulfur availability becomes the limiting factor for crystal growth.
Zr:S Precursor RatioHigh Sulfur ContentLarger, more crystalline nanosheets.Sufficient sulfur promotes complete and well-ordered crystallization.
Capping AgentOleylamine (OAm)2D Nanosheets/NanodisksPreferential binding of OAm to the (001) basal plane passivates it, promoting faster growth along the crystal edges.
Reaction TimeShort (e.g., 15 min)Small nanodisks.Growth is kinetically limited; particles are in an early growth stage.
Reaction TimeLong (e.g., 1-2 hours)Larger, thicker nanosheets.Allows for Ostwald ripening and further monomer addition, leading to larger, more stable structures.

Colloidal Synthesis Approaches

Hot Injection Method for Specific Nanostructures

The hot injection method is a colloidal synthesis technique that allows for the formation of specific Zirconium(IV) sulfide (B99878) nanostructures by rapidly injecting precursors into a hot solvent. This method can produce nanosheets and nanospheres, with some nanospheres exhibiting hollow centers. researchgate.net

In a typical hot injection synthesis of ZrS₂ nanostructures, metal and sulfur precursors are dissolved in a mixture of a non-coordinating solvent, such as octadecene (ODE), and a capping agent like oleic acid (OA). researchgate.net This mixture is then refluxed at a high temperature, for instance, 290 °C, under an inert nitrogen atmosphere. researchgate.net The rapid injection of precursors into the hot solvent leads to a well-defined nucleation stage, which can result in a lower polydispersity of the resulting nanoparticles compared to heat-up methods. nih.gov

While the hot injection method has been successfully employed for various nanomaterials, including BaTiS₃ nanorods and BaZrS₃ nanoparticles, its application to ZrS₂ has yielded various morphologies. researchgate.netnih.govrsc.org For example, one study reported the formation of nanosheets and nanospheres with noticeable hollow centers using this technique. researchgate.net

ParameterDescriptionReference
Method Hot Injection researchgate.net
Precursors Metal and sulfur precursors researchgate.net
Solvent Octadecene (ODE) researchgate.net
Capping Agent Oleic acid (OA) researchgate.net
Temperature 290 °C (reflux) researchgate.net
Atmosphere Nitrogen researchgate.net
Resulting Nanostructures Nanosheets, nanospheres (some with hollow centers) researchgate.net
Hydrothermal Synthesis of Nanoparticles

Hydrothermal synthesis is another method for producing Zirconium(IV) sulfide nanoparticles. This technique involves a chemical reaction in an aqueous solution above ambient temperature and pressure within a sealed vessel called an autoclave.

For instance, ZrSₓ nanoparticles, composed of ZrS₃ and Zr₉S₂, have been prepared on a flexible carbon cloth substrate using a one-step low-pressure chemical vapor deposition method, which shares principles with hydrothermal synthesis in its use of a controlled atmosphere and elevated temperature. mdpi.com Another study demonstrated the hydrothermal synthesis of zirconia (ZrO₂) nanoparticles by reacting commercial monoclinic zirconia in an alkaline medium, where parameters like the initial solution concentration and pH were varied to control the nanoparticle shape and size. rsc.org While this example focuses on the oxide, the principles of controlling particle morphology through reaction parameters are transferable to sulfide systems.

In a typical hydrothermal synthesis for zirconia-based materials, a zirconium precursor like zirconium oxychloride is dissolved in water, and a precipitating agent such as ammonium (B1175870) hydroxide (B78521) is added to adjust the pH. sphinxsai.com The resulting precipitate is then heated in an autoclave at temperatures around 150-250 °C for several hours. rsc.orgsphinxsai.com

ParameterDescriptionReference
Method Hydrothermal Synthesis rsc.orgsphinxsai.com
Precursor (Example for ZrO₂) ** Zirconium oxychloride sphinxsai.com
Solvent Water sphinxsai.com
Precipitating Agent (Example for ZrO₂) **Ammonium hydroxide sphinxsai.com
Temperature 150-250 °C rsc.orgsphinxsai.com
Duration 5-14 hours rsc.orgsphinxsai.com
Resulting Nanostructures Nanoparticles rsc.org
Facile One-Pot Synthesis of Quantum Dots

A facile one-pot method has been developed for the synthesis of heavy metal-free Zirconium(IV) sulfide colloidal quantum dots (QDs) with a wide bandgap. rsc.org This approach offers a straightforward route to producing small-sized ZrS₂ QDs with high crystallinity and excellent dispersion and stability in solvents. rsc.org

In this method, 1-dodecanethiol (B93513) (DT) serves as the sulfur precursor. rsc.org When heated to temperatures exceeding 195 °C, DT controllably releases hydrogen sulfide (H₂S) in situ. rsc.org This H₂S then reacts with a zirconium precursor, such as zirconium tetrachloride (ZrCl₄), in a solvent like oleylamine. rsc.org The reaction is typically carried out at around 225 °C for approximately 1.5 hours to generate the ZrS₂ QDs. rsc.org This technique has successfully produced ZrS₂ QDs with an average size of 4.93 ± 0.83 nm. rsc.org

ParameterDescriptionReference
Method Facile One-Pot Synthesis rsc.org
Zirconium Precursor Zirconium tetrachloride (ZrCl₄) rsc.org
Sulfur Precursor 1-Dodecanethiol (DT) rsc.org
Solvent Oleylamine rsc.org
Reaction Temperature ~225 °C rsc.org
Reaction Time 1.5 hours rsc.org
Resulting Product ZrS₂ Quantum Dots (Avg. size ~4.93 nm) rsc.org

Exfoliation Techniques for Monolayer and Few-Layer Fabrication

Mechanical Exfoliation

Mechanical exfoliation is a top-down approach used to obtain single or few-layer sheets of Zirconium(IV) sulfide from bulk crystals. aip.orgossila.com This method, often referred to as the "Scotch tape" method, involves using an adhesive tape to peel off thin layers from a single crystal of ZrS₂. aip.orgnsf.gov The process relies on overcoming the weak van der Waals forces between the layers of the material. nih.gov

Bulk ZrS₂ single crystals, typically grown by methods like chemical vapor transport (CVT) or flux zone, serve as the starting material. aip.org The exfoliated flakes can then be transferred to a substrate for further characterization and device fabrication. nsf.gov While effective for producing high-quality, small-area flakes for research purposes, mechanical exfoliation is generally not considered a scalable method for large-area applications. researchgate.net This technique has also been successfully applied to related transition metal trichalcogenides like ZrS₃ and (Zr,Ti)S₃ solid solutions to produce thin nanoribbons. nsf.govossila.com

ParameterDescriptionReference
Method Mechanical Exfoliation aip.orgossila.comnsf.gov
Starting Material Bulk Zirconium(IV) sulfide single crystals aip.orgossila.com
Principle Overcoming van der Waals forces between layers nih.gov
Tool Adhesive tape (e.g., Scotch tape) nsf.gov
Product Monolayer and few-layer ZrS₂ flakes aip.org
Advantages High-quality flakes aip.org
Limitations Not scalable for large-area applications researchgate.net
Liquid Exfoliation in Green Solvents

Liquid-phase exfoliation (LPE) is a versatile and scalable method for producing large quantities of two-dimensional nanosheets from bulk materials. researchgate.net This technique involves dispersing the bulk powder of a layered material, such as Zirconium(IV) sulfide, in a suitable solvent and then applying energy, typically through sonication, to overcome the interlayer van der Waals forces and exfoliate the material into single and few-layer nanosheets. researchgate.netnih.gov

The choice of solvent is crucial for successful exfoliation. Solvents with surface tensions that match the surface energy of the material to be exfoliated are generally preferred. nih.gov For many layered materials, including transition metal dichalcogenides, solvents like N-methyl-2-pyrrolidone (NMP) and dimethylformamide (DMF) have proven effective. nih.gov Recently, efforts have focused on using "green solvents" to make the process more environmentally friendly. researchgate.netx-mol.net

In the case of ZrS₂, a facile liquid-phase exfoliation strategy has been demonstrated using NMP as the solvent, assisted by aliphatic amines as intercalators. researchgate.net This method has achieved an exfoliation yield as high as 27.3%, with 77.1% of the resulting ZrS₂ nanosheets being 2-3 layers thick. researchgate.net The molecular geometry and basicity of the amine intercalators were found to significantly impact the exfoliation process. researchgate.net

ParameterDescriptionReference
Method Liquid-Phase Exfoliation researchgate.net
Starting Material Bulk Zirconium(IV) sulfide powder researchgate.net
Solvent N-methylpyrrolidone (NMP) researchgate.net
Intercalator Aliphatic amines researchgate.net
Exfoliation Yield Up to 27.3% researchgate.net
Product Single and few-layer ZrS₂ nanosheets researchgate.net
Key Finding Molecular geometry and basicity of amine intercalators influence exfoliation. researchgate.net

Thin Film Deposition Strategies

Thin films of Zirconium(IV) sulfide can be prepared using various deposition techniques, with chemical vapor deposition (CVD) being a prominent method. aip.orgresearchgate.net Traditional CVD methods for ZrS₂ often require high deposition temperatures (above 400 °C) and typically use precursors like zirconium tetrachloride (ZrCl₄) and sulfur. researchgate.netchemrxiv.org

To overcome the limitation of high temperatures, which restricts the choice of substrates, low-temperature CVD methods have been developed. researchgate.netchemrxiv.org One such approach utilizes the reaction between tetrakis(dimethylamido)zirconium(IV) (Zr(NMe₂)₄) and hydrogen sulfide (H₂S). researchgate.netchemrxiv.org This chemistry allows for the deposition of stoichiometric, polycrystalline ZrS₂ films at temperatures as low as 150-350 °C. researchgate.netchemrxiv.org The film growth rate can be high, exceeding 100 nm/min, although slower growth rates tend to improve crystallinity and reduce impurities. researchgate.net The morphology of the films is dependent on the substrate temperature; at temperatures above 250 °C, the structure can transition from densely packed small grains to larger, vertically oriented sheets. researchgate.netchemrxiv.org

Another technique for thin film deposition is spray pyrolysis. jofamericanscience.org In one study, ZrS₂ thin films were deposited on glass substrates at 430 °C from an aqueous solution of zirconium oxychloride (ZrOCl₂·8H₂O) and thiourea (B124793) (CH₄N₂S). jofamericanscience.org The resulting films were polycrystalline with a hexagonal structure. jofamericanscience.org

ParameterDescriptionReference
Method Low-Temperature Chemical Vapor Deposition (CVD) researchgate.netchemrxiv.org
Precursors Tetrakis(dimethylamido)zirconium(IV) (Zr(NMe₂)₄) and Hydrogen Sulfide (H₂S) researchgate.netchemrxiv.org
Deposition Temperature 150-350 °C researchgate.netchemrxiv.org
Substrates Can be used on thermally sensitive substrates like polymers (e.g., Kapton, PEEK) chemrxiv.org
Film Properties Stoichiometric, polycrystalline, with morphology dependent on temperature researchgate.netchemrxiv.org
Method Spray Pyrolysis jofamericanscience.org
Precursors Zirconium oxychloride (ZrOCl₂·8H₂O) and Thiourea (CH₄N₂S) jofamericanscience.org
Deposition Temperature 430 °C jofamericanscience.org
Substrate Glass jofamericanscience.org
Film Properties Polycrystalline, hexagonal structure jofamericanscience.org
Chemical Vapor Deposition (CVD) for Stoichiometric Films

Chemical Vapor Deposition (CVD) is a widely utilized technique for producing stoichiometric, polycrystalline Zirconium(IV) sulfide (ZrS₂) thin films. researchgate.net A notable advancement in this area is the development of low-temperature CVD processes, which are crucial for integrating ZrS₂ into thermally sensitive devices and flexible electronics. researchgate.netchemrxiv.org

Traditionally, CVD methods for ZrS₂ required high temperatures, typically above 400 °C, using precursors like Zirconium(IV) chloride (ZrCl₄) and sulfur. researchgate.netchemrxiv.org However, recent research has demonstrated successful deposition at much lower temperatures, between 150 °C and 350 °C. researchgate.netchemrxiv.org This has been achieved by using alternative precursors, specifically tetrakis(dimethylamido)zirconium(IV) (Zr(NMe₂)₄) and hydrogen sulfide (H₂S). researchgate.netchemrxiv.org This low-temperature approach allows for the direct deposition of stoichiometric and crystalline ZrS₂ films onto various substrates, including flexible polymers like polyimide (Kapton) and polyether ether ketone (PEEK). chemrxiv.org

The resulting films are polycrystalline with small grains (20-30 nm) and exhibit a high orientation in the researchgate.net direction of the 1T ZrS₂ phase. chemrxiv.org While films grown on PEEK and Kapton are conductive, those on polydimethylsiloxane (B3030410) (PDMS) are not, though they remain stoichiometric and crystalline. chemrxiv.org The electrical resistivity of films grown on PEEK is approximately 625 Ω·cm. chemrxiv.org

The growth rate and film morphology are influenced by deposition conditions. Growth rates can exceed 100 nm/min, though slower rates tend to improve crystallinity and reduce carbon and nitrogen impurities. researchgate.netchemrxiv.org At substrate temperatures above 250 °C, the film morphology can shift from densely packed small grains to larger, vertically oriented sheets. researchgate.netchemrxiv.org This can be controlled by adjusting the partial pressure of the zirconium precursor in an excess of H₂S. researchgate.netchemrxiv.org

Table 1: CVD Parameters for Stoichiometric ZrS₂ Films

Parameter Value Reference
Precursors tetrakis(dimethylamido)zirconium(IV) (Zr(NMe₂)₄) and Hydrogen Sulfide (H₂S) researchgate.netchemrxiv.org
Substrate Temperature 150-350 °C researchgate.netchemrxiv.org
Substrates Polyimide (Kapton), Polyether ether ketone (PEEK), Polydimethylsiloxane (PDMS) chemrxiv.org
Film Properties Stoichiometric, Polycrystalline, 1T ZrS₂ phase researchgate.netchemrxiv.org
Grain Size 20-30 nm chemrxiv.org
Low-Pressure Chemical Vapor Deposition (LPCVD) for Nanoparticle Films

Low-Pressure Chemical Vapor Deposition (LPCVD) is another method employed for the synthesis of Zirconium(IV) sulfide, particularly for creating nanoparticle films. This technique involves the use of a single-source precursor under subatmospheric pressures. lpcvd.comacs.org For instance, iron-intercalated ZrSe₂ thin films have been successfully grown using LPCVD with the precursor [Fe(η⁵-C₅H₄Se)₂Zr(η⁵-C₅H₅)₂]₂. acs.org This method allows for the deposition of high-quality thin films from volatile and temperature-sensitive reagents. acs.org

The process typically occurs at high temperatures, for example, 1000 °C, under a dynamic pressure of 10⁻¹ Torr. acs.org The resulting films can be highly reflective and robust, with complete coverage of the substrate, such as quartz. acs.org Characterization of films produced by this method has confirmed the formation of the desired phase, for instance, Fe₀.₁₄ZrSe₂, alongside secondary phases like FeSe and ZrO₂. acs.org The thickness of the films can be controlled, with examples of around 300 nm being reported. acs.org

Atomic Layer Deposition (ALD)

Atomic Layer Deposition (ALD) offers a precise method for depositing uniform and continuous Zirconium(IV) sulfide films with thickness control at the atomic level. researchgate.netacs.org This technique is particularly valuable for applications in nanoelectronics and other areas requiring high conformality on 3D nanostructures. kirj.ee

The ALD process for ZrS₂ typically uses Zirconium(IV) chloride (ZrCl₄) and hydrogen sulfide (H₂S) as precursors. researchgate.netacs.org The deposition is carried out at temperatures around 400 °C, making it compatible with semiconductor industry standards. researchgate.netacs.org This method allows for the growth of crystalline, smooth, and stoichiometric ZrS₂ films on a variety of substrates. researchgate.netacs.org The main impurity observed in these films is oxygen. researchgate.netacs.org

A key advantage of ALD is the ability to accurately control the film thickness from a few monolayers to tens of nanometers. acs.org The self-limiting nature of the surface reactions in ALD ensures uniform film growth. acs.org To protect the deposited ZrS₂ from oxidation, a protective layer, such as AlₓSiᵧO₂, can be deposited on top without breaking the vacuum. acs.org

Table 2: ALD Parameters for ZrS₂ Films

Parameter Value/Description Reference
Precursors Zirconium(IV) chloride (ZrCl₄) and Hydrogen Sulfide (H₂S) researchgate.netacs.org
Deposition Temperature ~400 °C researchgate.netacs.org
Film Characteristics Crystalline, smooth, stoichiometric, uniform, and continuous researchgate.netacs.org
Thickness Control From monolayers to tens of nanometers acs.org
Spray Deposition for Thin Films

Spray deposition, specifically spray pyrolysis, presents a cost-effective and convenient method for preparing polycrystalline thin films of Zirconium(IV) sulfide. researchgate.netjofamericanscience.org This technique involves spraying an aqueous solution containing zirconium and sulfur precursors onto a heated substrate.

In a typical process, an aqueous solution of zirconium oxychloride octahydrate (ZrOCl₂·8H₂O) and thiourea (CH₄N₂S) is sprayed onto a glass substrate heated to 430 °C. researchgate.netjofamericanscience.org By varying the molarity of the precursor solutions, films with different properties can be obtained. jofamericanscience.org The resulting films are polycrystalline with a hexagonal phase and a preferential orientation along the (110) plane. researchgate.netjofamericanscience.org

The thickness of the films can be controlled by the molarity of the precursor solution, with higher molarity leading to thicker films. jofamericanscience.org For example, films with thicknesses of 1.2 and 1.4 micrometers have been produced from 0.01M and 0.02M solutions, respectively. jofamericanscience.org These films can exhibit high transmittance, making them suitable for optical coatings. jofamericanscience.org The average grain size of the crystallites in the film has been calculated to be around 18 nm. jofamericanscience.org

Table 3: Spray Deposition Parameters for ZrS₂ Thin Films

Parameter Value Reference
Precursors Zirconium oxychloride octahydrate (ZrOCl₂·8H₂O) and Thiourea (CH₄N₂S) researchgate.netjofamericanscience.org
Substrate Temperature 430 °C researchgate.netjofamericanscience.org
Substrate Glass researchgate.netjofamericanscience.org
Film Structure Polycrystalline, Hexagonal phase researchgate.netjofamericanscience.org
Film Orientation (110) researchgate.netjofamericanscience.org
Average Grain Size 18 nm jofamericanscience.org

Heterostructure Formation Methodologies

Precipitation Method for Nanocomposites (e.g., CuS/ZrS₂)

The precipitation method is a viable technique for synthesizing nanocomposites, such as Copper(II) sulfide/Zirconium(IV) sulfide (CuS/ZrS₂). centralasianstudies.orgcentralasianstudies.org This approach involves the reaction of precursor salts in a solution to precipitate the desired nanocomposite material.

In a typical synthesis, solutions of zirconium oxychloride octahydrate (ZrOCl₂·8H₂O) and copper chloride dihydrate (CuCl₂·2H₂O) are combined and heated. centralasianstudies.orgajchem-a.com A solution of sodium sulfide (Na₂S) is then added dropwise, leading to the precipitation of ZrS₂ and CuS. centralasianstudies.org The pH of the solution is adjusted to around 9.0 using ammonium hydroxide to facilitate complete precipitation. centralasianstudies.org

To influence the particle size and morphology, ultrasonic irradiation can be applied to the solution for varying durations (e.g., 30, 60, 90, or 120 minutes). centralasianstudies.orgcentralasianstudies.orgajchem-a.com Research has shown that the duration of sonication affects the resulting nanoparticle size, with longer times generally leading to smaller particles. centralasianstudies.orgcentralasianstudies.orgajchem-a.com For example, CuS/ZrS₂ nanocomposites sonicated for 60 and 120 minutes exhibited average particle sizes of 40.94 nm and 26.76 nm, respectively. centralasianstudies.org Another study reported particle sizes of 27.64 nm and 24.96 nm for sonication times of 30 and 90 minutes. ajchem-a.comajchem-a.com The final product is collected by filtration, washed, and dried. centralasianstudies.orgajchem-a.com

Table 4: Precipitation Synthesis of CuS/ZrS₂ Nanocomposites

Parameter Details Reference
Zirconium Precursor Zirconium oxychloride octahydrate (ZrOCl₂·8H₂O) centralasianstudies.orgcentralasianstudies.orgajchem-a.com
Copper Precursor Copper chloride dihydrate (CuCl₂·2H₂O) centralasianstudies.orgcentralasianstudies.orgajchem-a.com
Sulfur Precursor Sodium sulfide (Na₂S) centralasianstudies.orgcentralasianstudies.org
pH ~9.0 (adjusted with NH₄OH) centralasianstudies.org
Sonication Time 30, 60, 90, 120 minutes centralasianstudies.orgcentralasianstudies.orgajchem-a.com
Resulting Particle Size 24.96 nm - 40.94 nm centralasianstudies.orgajchem-a.comajchem-a.com

Advanced Characterization and Structural Investigations of Zirconium Iv Sulfide

Crystallographic Analysis and Structure Determination

Crystallographic studies are essential for determining the atomic arrangement, phase purity, and structural parameters of ZrS₂. These investigations confirm its layered nature, which is responsible for many of its unique electronic and physical properties.

X-ray Diffraction (XRD) is a primary technique used to identify the crystalline phase and determine the crystallite size of Zirconium(IV) sulfide (B99878). Analysis of XRD patterns confirms that ZrS₂ typically crystallizes in a hexagonal structure. jofamericanscience.org For instance, XRD analysis of ZrS₂ thin films deposited by spray pyrolysis revealed a polycrystalline hexagonal phase with a preferential orientation along the (110) plane. jofamericanscience.org Other prominent diffraction peaks corresponding to the (101) and (201) planes have also been identified in these films. jofamericanscience.org

In studies of ZrS₂ nanoparticles, specific diffraction peaks have been indexed to their corresponding crystal lattice planes. acs.org A typical diffraction pattern for ZrS₂ nanoparticles shows peaks at 2θ values of 15.21°, 28.31°, 32.38°, 42.31°, 50.35°, and 60.85°, which are ascribed to the (111), (100), (101), (102), (110), and (201) planes, respectively. acs.org For 1T-ZrS₂ quantum dots, characteristic diffraction peaks appear at 2θ = 32.3°, corresponding to the (101) plane, and a weaker peak at 2θ = 56.8° for the (103) plane. iphy.ac.cn

The average crystalline size of ZrS₂ nanomaterials can be calculated from the broadening of the XRD peaks using the Debye-Scherrer formula. acs.orgiphy.ac.cn This calculation has been used to determine average grain sizes, such as 18 nm for thin films and 2.9 nm for quantum dots. jofamericanscience.orgiphy.ac.cn

Table 1: XRD Peak Data for Zirconium(IV) sulfide

2θ Angle (°) Miller Indices (hkl) Material Form Reference
15.21 (111) Nanoparticles acs.org
28.31 (100) Nanoparticles acs.org
32.38 (101) Nanoparticles acs.org
32.3 (101) Quantum Dots iphy.ac.cn
42.31 (102) Nanoparticles acs.org
50.35 (110) Nanoparticles acs.org
56.8 (103) Quantum Dots iphy.ac.cn

This table presents a compilation of XRD data from various studies on different forms of ZrS₂.

Single-crystal X-ray diffraction provides precise data on the unit cell dimensions and atomic arrangement within the ZrS₂ crystal lattice. These studies confirm that ZrS₂ adopts the 1T-CdI₂ (cadmium iodide) type structure, which is characterized by layers of zirconium atoms sandwiched between two layers of sulfur atoms. aip.orgossila.com The space group for this trigonal structure is consistently identified as P-3m1 (No. 164). mdpi.commaterialsproject.orgwikipedia.org

The lattice parameters determined from single-crystal analyses are in close agreement across different studies. Reported values for the 'a' and 'c' axes are approximately 3.66 Å and 5.83 Å, respectively. aip.org More precise measurements have reported unit cell parameters of a = b = 3.663(2) Å and c = 5.827(6) Å, with interfacial angles α = β = 90° and γ = 120°. mdpi.com Within this structure, each zirconium atom is octahedrally coordinated to six sulfur atoms, with Zr-S bond lengths measured at 2.57 Å. ossila.commaterialsproject.org

Table 2: Unit Cell Parameters for Single-Crystal Zirconium(IV) sulfide

Parameter Value Reference
Crystal System Trigonal / Hexagonal aip.orgmdpi.commaterialsproject.org
Space Group P-3m1 (No. 164) mdpi.commaterialsproject.orgwikipedia.org
Lattice Constant 'a' 3.66 Å aip.org
3.663(2) Å mdpi.com
3.69 Å materialsproject.org
Lattice Constant 'c' 5.83 Å aip.org
5.827(6) Å mdpi.com
6.04 Å materialsproject.org

This table summarizes the structural parameters of single-crystal ZrS₂ as determined by diffraction studies.

Zirconium(IV) sulfide is a layered material, a structural feature that leads to significant anisotropy in its properties. ossila.comwikipedia.org The structure consists of two-dimensional S-Zr-S "sandwich" layers that are stacked along the c-axis. materialsproject.org Within each layer, the zirconium and sulfur atoms are held together by strong covalent bonds. ossila.com However, the layers themselves are bound by much weaker van der Waals forces.

This layered arrangement is a hallmark of the 1T polytype, which is common for group IV transition metal dichalcogenides. ossila.com The 1T designation refers to the trigonal symmetry and the single S-Zr-S layer per repeating unit along the c-axis. This structure is inherently anisotropic; for example, properties like electrical conductivity and thermal transport are expected to be different when measured within the plane of the layers compared to across the layers. The structure is described as two-dimensional, consisting of ZrS₂ sheets oriented in the (0,0,1) direction. materialsproject.org

Spectroscopic and Microscopic Probing of Material Features

Spectroscopic and microscopic techniques are employed to investigate the elemental composition, chemical states, and physical morphology of ZrS₂ at the micro- and nanoscale.

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative technique used to determine the elemental composition and the chemical and electronic states of the elements within a material. For Zirconium(IV) sulfide, XPS is used to verify stoichiometry and identify the oxidation states of zirconium and sulfur. aip.orgacs.org

Studies on freshly exfoliated single crystals of ZrS₂ provide benchmark data for a stoichiometric surface. aip.org High-resolution spectra are typically acquired for the core levels of the constituent elements, including Zr 3d, Zr 3p, Zr 4s, Zr 4p, S 2s, and S 2p. aip.orgresearchgate.net The binding energies and peak area ratios from these spectra confirm the +4 oxidation state for zirconium and the -2 oxidation state for sulfur, as expected for ZrS₂. For example, the signal for the S 2p₃/₂ core level attributed to the Zr-S bond has been identified at a binding energy of 163.2 eV. researchgate.net The analysis of these core levels provides a reliable reference for assessing the purity and quality of ZrS₂ materials prepared by various synthesis methods. aip.org

Scanning Electron Microscopy (SEM) is a powerful tool for visualizing the surface topography and morphology of materials. In the study of Zirconium(IV) sulfide, SEM analysis has been used to characterize a variety of forms, from thin films to nanostructures. jofamericanscience.org

Transmission Electron Microscopy (TEM) and High-Resolution TEM (HR-TEM) for Nanoscale Structure

Transmission Electron Microscopy (TEM) and its high-resolution variant (HR-TEM) are powerful techniques for characterizing the nanoscale structure of materials. azolifesciences.comnist.gov They utilize a high-energy electron beam transmitted through an ultrathin sample to generate images with resolutions down to the atomic level. azolifesciences.commdpi.com These methods are instrumental in observing crystal structures, defects, interfaces, and the morphology of nanomaterials. mdpi.com

In the study of Zirconium(IV)sulfide (ZrS₂), TEM and HR-TEM have been employed to investigate the morphology and crystallinity of synthesized nanoparticles and nanostructures. For instance, TEM imaging of ZrₓSᵧ nanoparticles revealed particle sizes ranging from approximately 3 to 23 nm, with an average size of around 13.02 nm. mdpi.com Low-magnification TEM images of ZrS₃ nanoribbons have also been captured, showing their distinct shape. researchgate.net

HR-TEM provides even more detailed structural information. HR-TEM images of ZrₓSᵧ nanoparticles have confirmed their crystalline nature, revealing distinct lattice planes. mdpi.com Specifically, planes corresponding to ZrS₃ ((201), (200), (110), and (002)) and Zr₉S₂ ((008), (400), and (314)) have been identified. mdpi.com Furthermore, HR-TEM has been used to visualize the chain-like structure of ZrS₃. researchgate.net The selected area electron diffraction (SAED) patterns, often obtained in conjunction with TEM, provide further confirmation of the crystalline structure and orientation of the material. researchgate.net For example, SAED patterns of ZrS₃ nanoribbons have helped determine the direction of the b-axis. researchgate.net

The capability of TEM to provide high-resolution structural details makes it an indispensable tool for understanding the atomic arrangement in different forms of zirconium sulfide, which is crucial for correlating structure with material properties. azolifesciences.comthermofisher.com

Energy Dispersive X-ray Spectroscopy (EDS) for Elemental Mapping

Energy Dispersive X-ray Spectroscopy (EDS or EDX) is an analytical technique used for the elemental analysis or chemical characterization of a sample. jeol.comthermofisher.com It is often coupled with electron microscopy techniques like Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM). ebatco.com The method involves bombarding the sample with an electron beam, which excites atoms and causes them to emit characteristic X-rays. thermofisher.comebatco.com The energy of these X-rays is unique to each element, allowing for qualitative and quantitative elemental identification. ebatco.com

One of the key applications of EDS is elemental mapping, which visualizes the spatial distribution of constituent elements within a sample. jeol.com This is achieved by scanning the electron beam across a specified area and collecting the EDS spectra pixel by pixel. jeol.com The resulting maps show the concentration distribution of different elements, often represented by virtual colors. ebatco.com

In the context of this compound, EDS has been used to confirm the elemental composition and homogeneity of synthesized materials. For example, elemental mapping of ZrₓSᵧ nanoparticles has demonstrated the uniform distribution of zirconium (Zr) and sulfur (S) throughout the sample. mdpi.com Similarly, EDS mapping of ZrS₃ nanoribbons has been used to create distinct maps for Zr and S, confirming their presence and distribution within the nanostructure. researchgate.net EDS analysis can also be performed in point or line scan modes to measure the elemental composition at a specific point or along a line on the sample, respectively. ebatco.com

Challenges in EDS analysis can arise from peak overlaps, where the characteristic X-ray peaks of different elements are too close in energy to be easily resolved. thermofisher.com For instance, the Kα line of phosphorus (2.013 keV) can overlap with the Lα line of zirconium (2.042 keV). thermofisher.com Advanced deconvolution algorithms are necessary to accurately separate these overlapping peaks and ensure reliable qualitative and quantitative analysis. thermofisher.com

Raman Spectroscopy for Vibrational Modes and Strain Analysis

Raman spectroscopy is a non-destructive analytical technique that provides information about the vibrational modes of molecules and crystals. osti.gov When a laser interacts with a material, it can scatter inelastically, resulting in a shift in the energy of the scattered photons. This shift, known as the Raman shift, corresponds to the energy of specific vibrational modes within the material. mdpi.com

For this compound (ZrS₂), which crystallizes in a trigonal structure, Raman spectroscopy is used to identify its characteristic vibrational modes. mdpi.com The primary Raman-active modes for bulk ZrS₂ are the in-plane (Eg) and out-of-plane (A₁g) modes. mdpi.com The reported values for these peaks in bulk ZrS₂ are approximately 250.0 cm⁻¹ for the Eg mode and 334.1 cm⁻¹ for the A₁g mode. mdpi.com The exact positions can vary slightly depending on the measurement conditions and sample preparation. mdpi.com For instance, another study reported values of 249.7 ± 0.8 cm⁻¹ for the Eg peak and 334.0 ± 1.4 cm⁻¹ for the A₁g peak. mdpi.com

The Raman spectrum of ZrS₂ can also exhibit other features. A broad band around 682.8 ± 0.5 cm⁻¹ and additional peaks at approximately 109, 140.0, and 193.2 cm⁻¹ have been observed and attributed to the density of two-phonon states. mdpi.com The choice of laser excitation wavelength is crucial for optimizing the Raman signal; for ZrS₂, a 532 nm laser has been found to be optimal. mdpi.com

Raman spectroscopy is also a powerful tool for strain analysis in materials. dlr.deresearchgate.net Applied stress or strain can induce shifts in the Raman peak positions. A shift to a higher wavenumber (blue shift) typically indicates compressive strain, while a shift to a lower wavenumber (red shift) suggests tensile strain. researchgate.net This principle has been used to measure residual stresses in materials like zirconia. researchgate.net While detailed strain analysis on ZrS₂ using this method is an area of ongoing research, the fundamental principles are well-established. The relationship between Raman shifts and strain is described by the phonon-mode Grüneisen tensors, which can be determined through simulations and experimental measurements under applied pressure. dlr.de

Table 1: Characteristic Raman Modes of Bulk this compound (ZrS₂)

Vibrational ModeWavenumber (cm⁻¹)
Eg (in-plane)~250.0
A₁g (out-of-plane)~334.1

Note: The exact peak positions can vary slightly based on experimental conditions.

Spectroscopic Ellipsometry for Optical Constants and Exciton (B1674681) Analysis

Spectroscopic ellipsometry (SE) is a non-destructive optical technique used to determine the thin film properties, including thickness and optical constants (refractive index, n, and extinction coefficient, k). horiba.com It measures the change in polarization of light upon reflection from a sample surface. horiba.com By analyzing these changes over a range of wavelengths, a model-based approach is used to extract the desired material properties. horiba.com

For this compound (ZrS₂), a semiconductor with an indirect band gap, SE is employed to characterize its optical properties in the visible to near-infrared (NIR) range. arxiv.org Studies have shown that ZrS₂ has a large refractive index in the NIR, which is advantageous for guiding light in compact geometries. arxiv.org Along with other transition metal dichalcogenides, ZrS₂ is considered a low-loss material in the NIR region. arxiv.org The complex refractive index and dielectric function derived from SE measurements provide fundamental insights into the electronic structure of the material. researchgate.net

SE is also a powerful tool for analyzing excitons, which are bound states of an electron and a hole. researchgate.net The peaks observed in the imaginary part of the dielectric function (ε₂) correspond to direct, allowed optical transitions and excitons. researchgate.net In alloys of ZrSₓSe₂₋ₓ, SE measurements have been used to quantify the blue-shift of these exciton transitions as the sulfur content increases. researchgate.net This allows for the tuning of optical and electronic properties for device applications. researchgate.net By correlating SE data with theoretical calculations, such as those from density functional theory (DFT), it is possible to estimate the exciton binding energy at room temperature. researchgate.net

Table 2: Selected Optical Properties of this compound (ZrS₂) in the Near-Infrared (NIR)

PropertyValue/Characteristic
Refractive Index (n)Large, comparable to or greater than silicon (nNIR ≈ 3.4) arxiv.org
Extinction Coefficient (k)Low-loss in the NIR arxiv.org
Band GapIndirect mdpi.com

Fourier-Transform Infrared Spectroscopy (FTIR) for Chemical Bonding

Fourier-Transform Infrared (FTIR) spectroscopy is a technique used to obtain an infrared spectrum of absorption or emission of a solid, liquid, or gas. upc.edu An FTIR spectrometer simultaneously collects high-spectral-resolution data over a wide spectral range. upc.edu This is a powerful tool for identifying the types of chemical bonds in a molecule by producing an infrared absorption spectrum that is a unique "fingerprint" of the molecule. conicet.gov.ar

The analysis of zirconium compounds using FTIR helps in understanding their chemical structure and bonding. For instance, in studies of zirconium hydroxide (B78521) (Zr(OH)₄), FTIR spectra show a broad peak around 3400 cm⁻¹ which is attributed to the stretching vibrations of bridging and terminal hydroxyl groups. researchgate.net The interaction of zirconium with other ligands also produces characteristic peaks. For example, in zirconium(IV) complexes with 8-hydroxyquinoline (B1678124) and saccharides, absorption peaks in the regions of 1497-1498 cm⁻¹ and 1108 cm⁻¹ indicate the presence of C=N and C-O stretching frequencies, respectively, which are shifted due to coordination with the zirconium ion. elmergib.edu.ly The appearance of new peaks at lower frequencies, such as those around 785 cm⁻¹, 738 cm⁻¹, and 505 cm⁻¹, are assigned to the stretching vibrations of Zr-N, Zr-O, and Zr-Cl bonds, respectively. elmergib.edu.ly

In the context of sulfated zirconia, FTIR is used to confirm the presence of sulfate (B86663) groups. The treatment of zirconium hydroxide with sulfuric acid leads to the appearance of characteristic peaks for sulfate species around 1210, 1120, 1048, and 990 cm⁻¹. researchgate.net While specific FTIR studies focusing solely on this compound are less common in the provided context, the principles of FTIR analysis would similarly apply to identify Zr-S bonds and any other functional groups or impurities present in the material. The technique is sensitive to the chemical environment and can be used to track changes in bonding due to synthesis conditions or subsequent treatments.

Thermogravimetric Analysis (TGA) for Thermal Stability Assessment

Thermogravimetric analysis (TGA) is a thermal analysis method that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. wikipedia.orgtainstruments.com This technique is widely used to evaluate the thermal stability of materials, study their decomposition kinetics, and determine their composition. wikipedia.orgtainstruments.com

The thermal stability of a material is indicated by the temperature at which it begins to lose mass. wikipedia.org In a TGA curve, a flat region signifies that the material is stable and not undergoing any mass change. wikipedia.org When decomposition or other mass loss events occur, a step-like feature is observed in the TGA curve. tainstruments.com

TGA has been applied to various zirconium-containing materials to assess their thermal properties. For example, in the analysis of zirconium hydroxide (Zr(OH)₄), TGA is used to study the dehydration and decomposition processes. researchgate.net Sulfation of zirconia has been shown to increase its thermal stability by approximately 200 K, with the sulfated material remaining amorphous up to at least 673 K before crystallizing into tetragonal and monoclinic phases. kaimosi.com

In the context of this compound, TGA would be used to determine its decomposition temperature in different atmospheres (e.g., inert or oxidizing). This information is crucial for understanding the material's upper-use temperature and its suitability for high-temperature applications. For instance, TGA of metal-organic frameworks containing zirconium, such as Zr-UiO, shows weight loss due to dehydroxylation and decomposition of organic linkers at specific temperature ranges, ultimately leaving behind zirconium oxide (ZrO₂). nih.gov A similar approach for ZrS₂ would reveal its decomposition pathway, likely involving the loss of sulfur and oxidation to ZrO₂ in an oxidizing environment. The temperature at which these mass loss events occur provides a quantitative measure of the thermal stability of this compound.

Theoretical and Computational Investigations of Zirconium Iv Sulfide

Electronic Structure Predictions

The electronic structure, particularly the band structure and band gap, dictates the optical and electrical properties of a semiconductor. Computational methods provide detailed insights into these characteristics for ZrS₂ in its various forms, from monolayer to bulk.

Density Functional Theory (DFT) is the most widely used ab initio method for calculating the electronic structure of crystalline solids. For ZrS₂, DFT calculations have consistently shown that it is a semiconductor, but the predicted value of the band gap is highly dependent on the chosen exchange-correlation functional and the dimensionality of the system (i.e., monolayer, bilayer, or bulk).

Standard functionals like the Perdew-Burke-Ernzerhof (PBE) within the generalized gradient approximation (GGA) are known to systematically underestimate band gaps. More sophisticated hybrid functionals, such as the Heyd-Scuseria-Ernzerhof (HSE06), incorporate a portion of exact Hartree-Fock exchange, yielding results that are generally in better agreement with experimental values.

Calculations reveal a significant quantum confinement effect: the band gap of ZrS₂ increases as the material is thinned from bulk to a single monolayer. Bulk ZrS₂ is an indirect band gap semiconductor, while monolayer ZrS₂ is predicted to have a direct or quasi-direct band gap. The table below summarizes representative theoretical band gap values from DFT studies compared to experimental measurements.

Table 1: Comparison of Theoretical (DFT) and Experimental Band Gaps for Zirconium(IV) sulfide (B99878) (ZrS₂)
Material FormCalculation MethodBand Gap TypeCalculated Band Gap (eV)Experimental Band Gap (eV)
Bulk ZrS₂PBE (GGA)Indirect1.01 - 1.221.68 - 1.70
Bulk ZrS₂HSE06Indirect1.69 - 1.781.68 - 1.70
Monolayer ZrS₂PBE (GGA)Direct1.63 - 1.70~2.0 (Optical)
Monolayer ZrS₂HSE06Direct2.37 - 2.45~2.0 (Optical)

While hybrid functionals improve upon standard DFT, an even more accurate approach for calculating excited-state properties like the band gap is Many-Body Perturbation Theory (MBPT), particularly using the GW approximation (where G stands for the Green's function and W for the screened Coulomb interaction). GW calculations determine the quasiparticle band gap, which is the energy required to add an electron and a hole, and is what is measured in direct and inverse photoemission experiments.

For monolayer ZrS₂, GW calculations performed on top of an initial DFT calculation (e.g., G₀W₀@PBE) provide a significant correction to the band gap, bringing theoretical predictions closer to understanding the true electronic gap. These calculations highlight the strong electron-hole interactions (excitonic effects) in 2D materials, which are not fully captured by standard DFT. The quasiparticle gap calculated by GW is typically much larger than the optical gap measured by absorption spectroscopy, with the difference corresponding to the exciton (B1674681) binding energy.

Table 2: Comparison of DFT and GW Calculated Band Gaps for Monolayer Zirconium(IV) sulfide (ZrS₂)
Calculation MethodDescriptionCalculated Band Gap (eV)
PBE (GGA)Standard DFT functional1.63
HSE06Hybrid DFT functional2.37
G₀W₀@PBEGW correction on PBE results2.91

The nature of the band gap—whether it is direct or indirect—is determined by the relative positions of the Valence Band Maximum (VBM) and the Conduction Band Minimum (CBM) in the Brillouin zone.

Bulk ZrS₂: Theoretical calculations consistently find that bulk ZrS₂ has an indirect band gap. The VBM is located at the Γ point (the center of the Brillouin zone), while the CBM is located along the M-L high-symmetry path. This indirect nature means that an electron transition from the VBM to the CBM requires the assistance of a phonon to conserve momentum, making it less efficient for light emission applications compared to direct-gap materials.

Monolayer ZrS₂: In contrast, for monolayer ZrS₂, the CBM shifts to the Γ point. With the VBM also at the Γ point, this results in a direct band gap. This transition from an indirect gap in the bulk to a direct gap in the monolayer is a key feature that makes 2D ZrS₂ attractive for optoelectronic devices like light-emitting diodes and photodetectors.

Analysis of the projected density of states (PDOS) reveals the atomic orbital contributions to the electronic bands near the Fermi level. For ZrS₂, the electronic structure is characteristic of TMDs:

Valence Band: The states forming the valence band, including the VBM, are predominantly derived from the Sulfur p-orbitals (specifically, the S 3p orbitals).

Conduction Band: The states forming the conduction band, including the CBM, are primarily composed of the Zirconium d-orbitals (specifically, the Zr 4d orbitals, with a significant contribution from the d state at the CBM).

This orbital character means that the fundamental electronic transition across the band gap involves the excitation of an electron from S p-states to Zr d-states.

Strain Engineering of Electronic Properties

Strain engineering is a powerful technique for tuning the physical properties of 2D materials without chemical modification. Applying mechanical strain alters the lattice parameters, which in turn modifies the orbital overlap and the electronic band structure.

Computational studies have systematically investigated the response of monolayer ZrS₂ to both isotropic (biaxial) and uniaxial strain.

Isotropic (Biaxial) Strain: When uniform strain is applied in the plane of the monolayer, the band gap exhibits a strong and tunable response.

Compressive Strain: Applying compressive strain (shrinking the lattice) generally leads to an increase in the direct band gap at the Γ point.

Tensile Strain: Applying tensile strain (stretching the lattice) causes the band gap to decrease. Crucially, under sufficient tensile strain (typically >2-3%), monolayer ZrS₂ can undergo a transition from a direct-gap semiconductor to an indirect-gap semiconductor. This occurs because the energy level of the conduction band minimum at the K point decreases more rapidly with tensile strain than the minimum at the Γ point, eventually becoming the new CBM.

Uniaxial Strain: Applying strain along a single direction (e.g., armchair or zigzag) breaks the lattice symmetry and can also be used to modulate the band gap and induce direct-to-indirect transitions.

These findings demonstrate that strain is a viable method for continuously tuning the electronic and optical properties of ZrS₂, opening possibilities for its use in flexible electronics and tunable optoelectronic devices.

Table 3: Theoretical Strain-Induced Band Gap Modulation in Monolayer Zirconium(IV) sulfide (ZrS₂)
Strain TypeStrain Magnitude (%)Effect on Band Gap (PBE-level)Band Gap Nature
Biaxial-4% (Compressive)Increases to ~1.85 eVDirect
Biaxial0% (Unstrained)~1.70 eVDirect
Biaxial+4% (Tensile)Decreases to ~1.42 eVIndirect
Biaxial+6% (Tensile)Decreases to ~1.28 eVIndirect

Optical Behavior Simulations

Theoretical studies based on first-principles calculations have been instrumental in elucidating the optical properties of Zirconium(IV) sulfide (ZrS₂). These computational investigations provide detailed insights into how the material interacts with electromagnetic radiation, which is crucial for its potential applications in optoelectronic devices.

The optical response of a material is fundamentally described by its dielectric function, ε(ω) = ε₁(ω) + iε₂(ω), where ε₁(ω) represents the polarization and ε₂(ω) quantifies the absorption of light. Calculations for bulk and monolayer ZrS₂ have been performed using methods such as the augmented plane wave plus local orbitals (APW+lo) within the framework of density functional theory (DFT). tuwien.ac.at

Theoretical calculations reveal that the dielectric function of ZrS₂ exhibits significant peaks at energies around 1.5–2.5 eV. tuwien.ac.ataps.org The imaginary part of the dielectric function, ε₂(ω), is directly related to the electronic band structure, with peaks corresponding to electronic transitions between the valence and conduction bands. The valence band is primarily formed by sulfur s- and p-states, with some contribution from zirconium s-, p-, and d-states, while the conduction band is mainly composed of unoccupied zirconium d-orbitals. tuwien.ac.at

The absorption coefficient, which determines how far light of a particular energy can penetrate the material before being absorbed, is calculated from the dielectric function. For ZrS₂, theoretical studies predict a high absorption coefficient in the order of 10⁵ cm⁻¹ in the ultraviolet (UV) region. aps.org Specifically, in the energy range of 5–10 eV, the absorption is calculated to be as high as 10⁶ cm⁻¹. tuwien.ac.ataps.org This strong absorption suggests its suitability for applications in UV photodetectors.

Table 1: Calculated Optical Properties of Zirconium(IV) Sulfide This table is interactive. Click on the headers to sort the data.

Property Energy Range (eV) Calculated Value Reference
Dielectric Function Peak 1.5 - 2.5 Highest peak tuwien.ac.ataps.org
Absorption Coefficient 5 - 10 10⁶ cm⁻¹ tuwien.ac.ataps.org
Absorption Coefficient (UV) - ~2.0×10⁵ cm⁻¹ aps.org
Reflectivity 0 - 8 30% - 50% (highest value) tuwien.ac.ataps.org

The reflectivity of a material is its effectiveness in reflecting incident electromagnetic radiation and is also derived from the complex dielectric function. Theoretical calculations for ZrS₂ show that the reflectivity is highest in the energy range from 0 to 8 eV, with values between 30% and 50%. tuwien.ac.ataps.org

Electron Energy Loss Spectroscopy (EELS) is a technique that measures the energy lost by electrons as they pass through a material, providing information about electronic excitations, including plasmons. Theoretical simulations of EELS for zirconia (ZrO₂) have shown a dependence of the valence and core-level plasmons on the crystal structure. aps.orgresearchgate.net For ZrS₂, the energy loss of monolayer structures is predicted to be higher than that of the bulk material. tuwien.ac.ataps.org The calculations are typically performed within the random phase approximation. aps.orgresearchgate.net

Due to its hexagonal crystal structure, ZrS₂ is expected to exhibit anisotropy in its optical properties. tuwien.ac.at This means that the material's response to light depends on the polarization of the incident electric field relative to the crystal's z-axis. Theoretical calculations confirm this anisotropy, particularly in the dielectric function, which shows remarkable differences for electric fields perpendicular (E⊥z) and parallel (E∥z) to the z-direction. tuwien.ac.at This anisotropy is most prominent at lower energies, around 1.5–2.5 eV, and tends to decrease at higher energies, almost disappearing for energies greater than 10 eV. tuwien.ac.ataps.org The optical anisotropy is a key feature that could be exploited in polarization-sensitive photodetectors and other optical components. uab.es

Carrier Transport Characteristics Simulation

Simulations of carrier transport properties are vital for assessing the potential of ZrS₂ in electronic devices. These studies predict key parameters that govern how electrons and holes move through the material.

The effective mass of charge carriers is a crucial parameter that influences their mobility. A smaller effective mass generally leads to higher carrier mobility. For 2D ZrS₂, density functional theory (DFT) calculations predict a small hole effective mass of 0.24 m₀ (where m₀ is the free electron mass), which is attributed to the continuous in-plane p-orbitals. acs.org

These favorable effective mass values translate into high predicted carrier mobilities. For monolayer ZrS₂, electron mobilities have been predicted to be as high as 1,320 cm²V⁻¹s⁻¹, with hole mobilities around 700 cm²V⁻¹s⁻¹. arxiv.org Some predictions for monolayer mobility exceed 1000 cm² V⁻¹ s⁻¹. aps.org These high mobility values suggest that ZrS₂ is a promising material for high-performance electronic devices. researchgate.net

Table 2: Predicted Carrier Transport Properties of Zirconium(IV) Sulfide This table is interactive. Click on the headers to sort the data.

Property Structure Predicted Value Reference
Hole Effective Mass 2D 0.24 m₀ acs.org
Electron Mobility Monolayer up to 1,320 cm²V⁻¹s⁻¹ arxiv.org
Hole Mobility Monolayer ~700 cm²V⁻¹s⁻¹ arxiv.org
On-state Current (I_on) 10 nm L_g > 2000 µA/µm acs.org
Subthreshold Swing (SS) 10 nm L_g ~60 mV/dec acs.org

For simulating nanoscale devices, the Nonequilibrium Green's Function (NEGF) formalism, often combined with DFT, provides a powerful tool to investigate quantum transport phenomena. tuwien.ac.ataps.orgaps.orgresearchgate.net This method allows for the calculation of current-voltage characteristics and the evaluation of device performance metrics.

Recent studies have employed the DFT-NEGF formalism to investigate the performance of 2D ZrS₂-based metal-oxide-semiconductor field-effect transistors (MOSFETs). acs.orgarxiv.org These simulations predict excellent performance for p-type ZrS₂ MOSFETs. For a device with a 10 nm gate length (Lg), the on-state current (Ion) is predicted to exceed 2000 µA/µm, with a near-ideal subthreshold swing (SS) of approximately 60 mV/dec. acs.org These results highlight the potential of ZrS₂ for use in next-generation, ultra-scaled electronic devices. The NEGF formalism is also used to study the impact of factors like doping concentrations on the transport characteristics of these devices. acs.org

Thermochemical and Thermodynamic Modeling

Theoretical modeling of the thermochemical and thermodynamic properties of zirconium sulfide provides a fundamental understanding of its stability and reactivity. These computational investigations are crucial for predicting synthesis outcomes and understanding the behavior of sulfur within the zirconium sulfide matrix.

Reaction Pathway Thermodynamics in Synthesis

Thermochemical calculations are instrumental in guiding the synthesis of Zirconium(IV) sulfide (ZrS₂), particularly in methods like chemical vapor deposition (CVD). chemrxiv.org Traditional CVD processes for ZrS₂ often require high temperatures (above 400 °C) and typically use zirconium tetrachloride (ZrCl₄) and sulfur as precursors. chemrxiv.org However, thermodynamic modeling has shown that alternative reaction pathways can be more favorable. For instance, calculations indicated that the reaction between tetrakis(dimethylamido)zirconium(IV) and hydrogen sulfide is thermodynamically more favorable, enabling the deposition of stoichiometric, polycrystalline ZrS₂ at much lower temperatures, between 150-350 °C. chemrxiv.org

Further thermodynamic modeling, based on first-principles calculations, has been used to understand the stability of various phases in the Ba-Zr-S system, which is relevant for the synthesis of advanced materials like BaZrS₃. acs.org These models analyze the stability of intermediate binary compounds, including zirconium sulfides, in equilibrium with sulfur gas across a range of temperatures and sulfur partial pressures. acs.org The models predict that to form more sulfur-rich species, either the temperature must be lowered or the sulfur partial pressure must be increased. acs.org

A key finding is that at a given temperature and pressure where barium trisulfide (BaS₃) forms, zirconium trisulfide (ZrS₃) is also predicted to form. acs.org This insight supports the strategy of using BaS₃ and ZrS₂ as precursors to facilitate faster perovskite synthesis, circumventing the formation of the kinetically limiting ZrS₃. acs.org The strong tendency of zirconium toward oxidation (oxophilicity) compared to sulfurization (thiophilicity) is another critical thermodynamic factor influencing reaction pathways, particularly in solution-based synthesis. rsc.org

The stability of different zirconium sulfide phases as a function of synthesis conditions is a central aspect of thermodynamic modeling. The following table, derived from thermodynamic models, illustrates the conditions under which various zirconium-sulfur compounds are predicted to form. acs.org

CompoundFormation ConditionsNotes
ZrS₂Considered a stable binary reactant in solid-state synthesis. acs.orgUsed as a precursor for faster perovskite synthesis to avoid ZrS₃ formation. acs.org
ZrS₃Formation is predicted to occur alongside BaS₃ at moderate temperatures and high sulfur partial pressures. acs.orgFormation can be kinetically limiting in some synthesis routes. acs.org An excess sulfur-to-zirconium molar ratio (>2:1) can suppress its formation during high-temperature solid-state synthesis.

Partial Molar Thermodynamic Properties of Sulfur Solution in Zirconium Sulfides

Detailed thermodynamic studies have been conducted to determine the properties of sulfur dissolved in zirconium sulfide phases. mst.edu One such investigation utilized a hydrogen reduction technique to measure the equilibrium H₂S/H₂ ratios as a function of temperature (from 500 °C to 900 °C) and the composition of the condensed sulfide phases. mst.edu This method allows for the calculation of key thermodynamic quantities for sulfur within the solid solution. mst.eduaimehq.org

The study focused on compositions between 59 and 67 atomic percent sulfur, a range that includes a two-phase region of Zr₃S₄ and ZrS₂ type phases. mst.edu Within the solid solution regions of these phases, the partial molar thermodynamic properties of sulfur were determined. mst.edu These properties describe the change in the total thermodynamic quantity of the solution per mole of sulfur added.

The key partial molar properties calculated were:

Partial Molar Free Energy of Solution of Sulfur: This value indicates the change in the Gibbs free energy of the zirconium sulfide phase as sulfur is dissolved into it.

Partial Molar Enthalpy of Solution of Sulfur: Also known as the partial heat of solution, this represents the heat absorbed or released when sulfur dissolves in the sulfide matrix. aimehq.org

Partial Molar Entropy of Solution of Sulfur: This value reflects the change in disorder of the system upon the dissolution of sulfur. mst.edu

For the two-phase region consisting of Zr₃S₄ and ZrS₂, a two-term free energy equation was calculated to describe the system. mst.edu The research found that the composition of the Zr₃S₄ phase varied significantly with temperature, while the disulfide (ZrS₂) phase composition remained practically constant over the investigated temperature range. mst.edu The upper boundary of the disulfide phase solid solution was found to be very close to the stoichiometric composition of ZrS₂. mst.edu

The following table summarizes the thermodynamic properties that were investigated and calculated for sulfur in zirconium sulfides. mst.edu

Thermodynamic PropertyDescriptionMethod of Determination
Partial Molar Free Energy of Solution (Sulfur)Change in Gibbs free energy of the sulfide phase upon dissolving sulfur. mst.eduCalculated from equilibrium H₂S/H₂ gas ratios. mst.edu
Partial Molar Enthalpy of Solution (Sulfur)Heat absorbed or released per mole of sulfur dissolved in the sulfide phase. mst.eduCalculated from the temperature dependence of the equilibrium data. mst.edu
Partial Molar Entropy of Solution (Sulfur)Change in the system's disorder per mole of sulfur dissolved. mst.eduCalculated from the free energy and enthalpy data. mst.edu

Advanced Functional Applications of Zirconium Iv Sulfide in Research

Photocatalytic Applications

The photocatalytic capabilities of Zirconium(IV) sulfide (B99878) are a major focus of current research. The material's ability to absorb light and generate electron-hole pairs makes it suitable for driving various chemical transformations. Theoretical and experimental studies have highlighted that monolayer and few-layer ZrS₂ possess an optimal band gap of approximately 2.0 eV, which is ideal for utilizing the visible light spectrum for photocatalysis. researchgate.net

Zirconium(IV) sulfide has been identified as an efficient photocatalyst for hydrogen (H₂) production from water splitting under visible light. researchgate.net The fundamental mechanism involves the absorption of photons with energy exceeding the material's band gap, leading to the creation of electrons and holes. researchgate.net These charge carriers then migrate to the catalyst's surface to participate in the reduction of protons to hydrogen and the oxidation of water to oxygen. mdpi.com

First-principles calculations have shown that single- and few-layer ZrS₂ have the requisite potential differences to drive both the hydrogen and oxygen evolution reactions. researchgate.net The band gap of monolayer ZrS₂ is around 2.01 eV, which is considered optimal for solar water splitting. researchgate.net Research has also explored methods to enhance the efficiency of ZrS₂-based photocatalysts. For example, applying a 4% tensile uniaxial strain to monolayer ZrS₂ can tune the band edge positions, thereby maximizing the solar energy conversion efficiency. researchgate.net While pure ZrS₂ shows promise, its performance can be limited. To overcome this, dye-sensitized systems using Zirconium-based metal-organic frameworks (MOFs) have been developed to extend light absorption into the visible range, significantly enhancing H₂ production rates. d-nb.info

Table 1: Theoretical Band Gap and Type of Zirconium(IV) Sulfide for Photocatalysis

Material FormBand Gap (eV)Band Gap TypeReference
Bulk ZrS₂~1.70Indirect researchgate.net
Monolayer ZrS₂2.01Indirect researchgate.net
Bilayer ZrS₂1.97Indirect researchgate.net
Trilayer ZrS₂1.94Indirect researchgate.net

The photocatalytic properties of zirconium-based materials are being leveraged for environmental remediation, specifically for the degradation of persistent organic pollutants like textile dyes in wastewater. ekb.eg Advanced oxidation processes using photocatalysts can break down these complex organic molecules into simpler, less harmful substances. ekb.eg

Research in this area has often focused on zirconium-based composites and coordination polymers rather than pure ZrS₂. For instance, a Zr(IV)-phthalate coordination polymer was synthesized and showed effective degradation of both cationic methylene (B1212753) blue (MB) and anionic methyl orange (MO) dyes under visible light, with degradation rate constants of 0.17 min⁻¹ and 0.13 min⁻¹, respectively. researchgate.net Similarly, nanocomposites such as zirconium oxide/cadmium sulfide and bismuth sulfide-decorated zirconium oxide have been developed to degrade textile dyes. ekb.egdntb.gov.ua In one study, a 5% Bi₂S₃@ZrO₂ hybrid catalyst achieved a 66% degradation of Red dye 195 after 120 minutes of irradiation under simulated sunlight. ekb.eg While these studies highlight the potential of zirconium compounds, further research is needed to explore the specific efficacy of pure Zirconium(IV) sulfide for this application.

Photocatalytic oxidation of sulfides to sulfoxides is a crucial transformation in the chemical industry, and zirconium-based catalysts are emerging as efficient options for this process. acs.orgnih.gov This reaction is typically achieved using heterogeneous photocatalysts that can utilize molecular oxygen from the air as the oxidant under light irradiation. acs.orgnih.gov

Studies have demonstrated the high efficiency of Zirconium-based Metal-Organic Frameworks (Zr-MOFs) in this application. A Zr-MOF incorporating photochromic triphenylamine (B166846) was shown to be a highly effective and selective heterogeneous photocatalyst for the aerobic oxidation of various sulfides. acs.orgnih.gov When tested with thioanisole (B89551) as a model substrate, the MOF achieved high conversion and selectivity to the corresponding sulfoxide (B87167) under blue light irradiation. acs.orgnih.gov The mechanism in these Zr-MOF systems often involves the generation of reactive oxygen species, such as singlet oxygen (¹O₂) and superoxide (B77818) radicals (O₂⁻), which are the primary active species driving the catalytic oxidation. researchgate.netnih.gov Another study on a Zr-MOF with phosphoric acid ligands proposed a unique mechanism involving an excited state intramolecular proton transfer, which activates the sulfide for reaction with ground-state oxygen without the participation of reactive oxygen species, ensuring high selectivity. mdpi.com

To improve the photocatalytic performance of ZrS₂ and overcome limitations such as the rapid recombination of photogenerated electron-hole pairs, researchers have focused on designing heterojunctions with other semiconductor materials. nih.gov This strategy creates a built-in electric field at the interface, which facilitates the separation and transfer of charge carriers. nih.gov

Table 2: Properties of Zirconium(IV) Sulfide-Based Heterojunctions

HeterojunctionBand Gap (eV)Band AlignmentApplicationReference
ZrS₂/InSe1.41Type-II, Z-schemeWater Splitting nih.gov
GaSe/ZrS₂-Direct Z-schemeWater Splitting acs.org
ZrS₂/PtS₂0.74Type-IIPhotocatalysis acs.org
MoSSe/ZrS₂-Direct Z-schemePhotocatalysis oaepublish.com

Zirconium-based materials are being investigated for their roles in photoanodes for photoelectrochemical (PEC) water splitting and in the photocatalytic reduction of carbon dioxide (CO₂). nih.govacs.org In PEC systems, a photoanode absorbs light to generate charge carriers for water oxidation. researchgate.net While materials like SrZrO₃ have been studied, their wide band gaps limit their efficiency under visible light. nih.gov Doping strategies, such as creating Zr-doped β-In₂S₃ nanoflakes, have been shown to significantly enhance performance. acs.org A 2 mol % Zr-doped β-In₂S₃ photoanode exhibited a photocurrent density nearly 10 times higher than the pure material, demonstrating the potential of incorporating zirconium to improve photoanode efficiency. acs.org

In the context of artificial photosynthesis, metal sulfides are recognized as active photocatalysts for CO₂ reduction. nih.gov The process aims to convert CO₂ into valuable fuels like methanol (B129727) (CH₃OH) and ethanol (B145695) (C₂H₅OH) using water as an electron donor. nih.govacs.org Research has shown that Zr(IV)-containing catalysts, such as the g-C₃N₄/UiO-66(Zr/Ce) composite, can efficiently reduce CO₂ to liquid fuels under visible light without a sacrificial agent. acs.org This composite catalyst achieved production rates of 54.71 μmol h⁻¹ g⁻¹ for CH₃OH and 38.10 μmol h⁻¹ g⁻¹ for C₂H₅OH. acs.org The electrical properties of ZrS₂ suggest its potential as an earth-abundant catalyst for CO₂ electroreduction, similar to related materials like TiS₂. jku.at

Thermoelectric Materials Research

Thermoelectric materials can directly convert heat energy into electrical energy, offering a promising avenue for waste heat recovery. The efficiency of a thermoelectric material is determined by its dimensionless figure of merit (ZT), which depends on the Seebeck coefficient (S), electrical conductivity (σ), and thermal conductivity (κ). rsc.org Transition metal dichalcogenides, including Zirconium(IV) sulfide, are being explored as potential high-temperature thermoelectric materials. researchgate.net

First-principles studies have investigated the thermoelectric properties of bulk ZrS₂. These calculations show that ZrS₂ exhibits a high power factor (S²σ), a crucial parameter for thermoelectric performance. researchgate.net The material's phonon dispersion characteristics indicate low group velocities, which leads to a low lattice thermal conductivity (κ_latt) of less than 2 W/m·K. researchgate.net This combination of a high power factor and low thermal conductivity results in a promising ZT value. Theoretical predictions suggest that the maximum ZT for bulk ZrS₂ can exceed 0.8 at a high temperature of 1200 K, making it a candidate for high-temperature thermoelectric applications. researchgate.net Experimental work on ZrS₃, a related sulfide, has shown n-type semiconducting behavior, and studies on ZrS₂ thin films have confirmed electrical properties consistent with theoretical predictions. acs.orgchemrxiv.org

Table 3: Calculated High-Temperature Thermoelectric Properties of Bulk Zirconium(IV) Sulfide

PropertyValue at 1200 KUnitReference
Max. Figure of Merit (ZT)> 0.8- researchgate.net
Lattice Thermal Conductivity (κ_latt)< 2W/(m·K) researchgate.net

Seebeck Coefficient and Power Factor Optimization

Zirconium(IV) sulfide (ZrS₂), a transition metal dichalcogenide, has garnered significant interest for its thermoelectric properties. The efficiency of a thermoelectric material is quantified by the dimensionless figure of merit (ZT), which is directly influenced by the Seebeck coefficient (S) and the power factor (S²σ, where σ is the electrical conductivity).

The power factor, a crucial metric for thermoelectric performance, is optimized by balancing the Seebeck coefficient and electrical conductivity. While ZrS₂ exhibits a high Seebeck coefficient, its power factor may be surpassed by related compounds like ZrSe₂ under certain conditions. mpg.de Alloying ZrS₂ with ZrSe₂ to form ZrSₓSe₂₋ₓ provides a pathway to engineer the band structure and optimize the power factor. mpg.de For instance, the maximum power factor is observed in p-doped ZrSe₂. mpg.de However, strain engineering has been proposed as a method to enhance the thermoelectric performance of ZrS₂ monolayers by converging the energy bands, which in turn increases the Seebeck coefficient. arxiv.org

A study on 1T-ZrS₂ monolayers highlighted that the Seebeck coefficient is higher for n-type doping than for p-type doping, suggesting that the ZT value is more effectively optimized in n-type doped ZrS₂. researchgate.net This research achieved a high ZT value of 0.9 at room temperature. researchgate.net

Carrier Concentration and Mobility Modulation for Thermoelectric Performance

The thermoelectric performance of Zirconium(IV) sulfide is intrinsically linked to its carrier concentration and mobility. As an n-type semiconductor, its properties can be significantly modulated to optimize the figure of merit (ZT). mdpi.comalfa-chemistry.com

Studies have shown that the Seebeck coefficient is inversely dependent on carrier concentration; it decreases as the carrier concentration increases. researchgate.net This relationship is crucial for fine-tuning the thermoelectric properties. For instance, in ZrS₃ nanostructures, a high thermopower of -850 μV K⁻¹ was measured at 300 K with a carrier concentration of 4.5 × 10¹⁸ electrons per cm³. nih.gov

The carrier mobility of ZrS₂ is theoretically predicted to be high, with an acoustic-phonon-limited mobility of approximately 1200 cm² V⁻¹ s⁻¹. researchgate.net However, experimental values can vary depending on the material form and substrate. For example, suspended plates of ZrS₃ have demonstrated an electron mobility of 1132.9 cm² V⁻¹ s⁻¹. nih.gov In contrast, multilayer ZrS₂ flakes on Si/SiO₂ substrates have shown mobility in the range of 0.1–1.1 cm² V⁻¹ s⁻¹. acs.org

Increasing the carrier concentration and mobility, for instance by creating surface states or by alloying with selenium to form ZrS₂₋ₓSeₓ, has been shown to enhance the ZT value. mdpi.com The optimal carrier density for achieving the best ZT is a key area of research. mdpi.com In ZrS₂ monolayers, it has been demonstrated that n-type doping leads to a more effective optimization of ZT compared to p-type doping, achieving a high ZT value of 0.9 at room temperature. researchgate.net The relationship between carrier concentration, mobility, and thermoelectric performance is a critical aspect of ongoing research to unlock the full potential of ZrS₂ in thermoelectric applications.

Investigations of ZrS2 in Trichalcogenide Systems under Pressure

Research into zirconium trichalcogenide (ZrS₃), a related system to Zirconium(IV) sulfide, has revealed fascinating phenomena under high pressure. These studies provide insights into the fundamental physics of low-dimensional materials and their potential for novel electronic applications.

Applying pressure to the quasi-one-dimensional ZrS₃ induces an insulator-to-superconductor transition. aps.org Superconducting behavior emerges at approximately 63 GPa, with the critical temperature (Tc) increasing with pressure, reaching 9.1 K at 119 GPa. aps.org This transition is accompanied by a structural change; a first-order isosymmetric transition occurs above 16 GPa. aps.org This structural modification involves the breaking of sulfur-sulfur (S-S) bonds within the one-dimensional chains and the formation of new S-S bonds between the chains, leading to a sudden reduction in the band gap. aps.org

In some trichalcogenide systems, pressure can induce a reentrant superconducting phase. For example, in NbS₃, as pressure increases, the charge density wave (CDW) transition temperature initially rises and then disappears near 5 GPa, while a superconducting phase emerges around the same pressure. researchgate.net This interplay between CDW and superconductivity is a key area of investigation in these materials.

These high-pressure studies on trichalcogenide systems, including those involving zirconium, are crucial for understanding the relationship between structural and electronic properties in low-dimensional materials and for discovering new quantum phenomena.

Electronic Device Integration and Optoelectronic Applications

Fabrication of Field-Effect Transistors (FETs)

Zirconium(IV) sulfide has emerged as a promising channel material for next-generation field-effect transistors (FETs) due to its excellent electronic properties. researchgate.netossila.com Researchers have successfully fabricated FETs using various forms of ZrS₂, including nanobelts, multilayer flakes, and thin films. researchgate.netnih.govresearchgate.net

The fabrication process for individual ZrS₂-nanobelt FETs has been accomplished using photolithography. nih.gov Similarly, FETs based on multilayer ZrS₂ flakes exfoliated onto Si/SiO₂ substrates have been demonstrated. acs.orgresearchgate.net These devices typically exhibit n-channel characteristics. acs.orgresearchgate.net For instance, FETs made from multilayer ZrS₂ flakes have shown an on/off ratio of approximately 200. researchgate.net

A key advantage of ZrS₂ is its high electron mobility, which is theoretically predicted to be around 1200 cm²/Vs, significantly higher than that of MoS₂. ossila.com This high mobility, coupled with a high current density, makes ZrS₂-based FETs suitable for low-power device applications. alfa-chemistry.comossila.com Calculations have indicated that ZrS₂-based tunnelling field-effect transistors (TFETs) could achieve sheet current densities up to 800 μA/μm, which is 100 times higher than MoS₂-based TFETs. ossila.com

However, the performance of ZrS₂ FETs can be influenced by factors such as the interface with the dielectric layer. Large hysteresis observed in the transfer curves of some devices has been attributed to charge trapping centers at the ZrS₂/SiO₂ interface. researchgate.net

Performance Metrics of ZrS₂-based FETs
ZrS₂ FormSubstrateOn/Off RatioMobility (cm²/Vs)Key FindingReference
Multilayer FlakesSi/SiO₂~200-Exhibited n-channel characteristics. researchgate.net
Multilayer FlakesHexagonal Boron Nitride-0.1-1.1Showed n-type transport behavior. acs.org
Nanobelts---Fabricated using photolithography. nih.gov
Theoretical TFET---Predicted sheet current density of 800 μA/μm. ossila.com

Development of P-Type MOSFETs

While naturally an n-type semiconductor, significant research has been directed towards realizing high-performance p-type Metal-Oxide-Semiconductor Field-Effect Transistors (MOSFETs) using Zirconium(IV) sulfide. alfa-chemistry.comacs.org This is crucial for the development of complementary metal-oxide-semiconductor (CMOS) integrated circuits, which require both n-type and p-type devices. acs.org

First-principles quantum transport simulations have shown that two-dimensional (2D) ZrS₂ is a competitive channel material for future sub-10 nm p-type high-performance FETs. acs.orgresearcher.life A key advantage of 2D ZrS₂ is the small hole effective mass of 0.24 m₀, which arises from the continuous in-plane p-orbitals at the valence band edge. acs.org This is in contrast to other 2D materials like MoS₂ and WSe₂. acs.org

These favorable properties translate into excellent predicted device performance. For instance, 2D ZrS₂ p-type MOSFETs with a 10 nm gate length are projected to have an on-state current (I_on) as high as 2000 μA/μm. acs.org Even at a scaled gate length of 5 nm, the I_on can still reach approximately 1500 μA/μm. acs.org To achieve these high-performance metrics, optimizing the doping concentration in the source and drain is critical. Simulations have suggested an optimal p-doping level of 3 × 10¹³ cm⁻². acs.org

The development of p-type ZrS₂ MOSFETs is a significant step towards realizing energy-efficient and highly scaled CMOS technology based on 2D materials.

Projected Performance of 2D ZrS₂ p-type MOSFETs
Gate Length (nm)On-State Current (I_on) (μA/μm)Hole Effective Mass (m₀)Optimal P-doping Level (cm⁻²)Reference
10~20000.243 × 10¹³ acs.org
5~15000.243 × 10¹³ acs.org

Potential in Photodetectors and Infrared Response

Zirconium(IV) sulfide is a promising material for optoelectronic applications, particularly in the realm of photodetectors, due to its favorable electronic and optical properties. alfa-chemistry.comossila.com Its indirect bandgap of about 1.7 eV and direct bandgap of around 2.0 eV for a monolayer make it suitable for detecting visible light. alfa-chemistry.comossila.com

Photodetectors fabricated from ZrS₂ have demonstrated high performance. For example, ZrS₂-nanobelt photodetectors have shown excellent visible-light photoconductivity. nih.gov Some devices have exhibited an ultrahigh responsivity of 7.1 × 10⁵ A W⁻¹ and an ultrafast response time of approximately 2 μs. researchgate.net Phototransistors made from few-layered ZrS₂ have achieved a high photoresponsivity of up to 6 A/W and an external quantum efficiency (EQE) of 1400% at low bias voltage and incident optical power. bilpubgroup.com Furthermore, ZrS₂ quantum dot-based photodetectors have shown low dark current (2 nA), high specific detectivity (1.8 × 10⁹ Jones), and fast rise and fall times of 43 ms (B15284909) and 92 ms, respectively. rsc.org

The infrared response of ZrS₂ can be tuned by alloying it with Zirconium diselenide (ZrSe₂). aip.org This creates ZrSₓSe₂₋ₓ alloys, where the bandgap can be continuously controlled, extending the photoresponsivity of ZrS₂ into the infrared region. rsc.org Recent studies have also explored the coupling of far-infrared light to the surface phonon-polaritons in ZrS₂, which could lead to applications in chemical sensing and thermal management. umn.edu

Performance of ZrS₂-based Photodetectors
Device TypeResponsivity (A/W)Response TimeKey FeatureReference
Nanobelt Photodetector7.1 × 10⁵~2 μsUltrafast response researchgate.net
Few-layered Phototransistorup to 6-High EQE (1400%) bilpubgroup.com
Quantum Dot Photodetector-43 ms (rise), 92 ms (fall)Low dark current, high detectivity rsc.org

Integration into Flexible Electronic Devices

The inherent mechanical flexibility and strength of Zirconium(IV) sulfide make it a suitable material for the burgeoning field of flexible electronics. 2dmaterialsupermarket.com Its layered structure can withstand mechanical strain, a critical requirement for devices that are bent, folded, or stretched. Researchers have successfully integrated ZrS₂ into various flexible electronic components, demonstrating its potential for wearable technology, flexible displays, and bendable sensors.

A significant challenge in fabricating flexible electronics is the need for low-temperature synthesis methods that are compatible with polymer substrates, which typically cannot withstand the high temperatures used in conventional chemical vapor deposition (CVD). Recent breakthroughs have demonstrated the successful low-temperature CVD of ZrS₂ films directly onto flexible polymer substrates. chemrxiv.org Using precursors like tetrakis(dimethylamido)zirconium(IV) and hydrogen sulfide (H₂S), stoichiometric and crystalline ZrS₂ films have been grown at temperatures as low as 150–200 °C. chemrxiv.orgresearchgate.net

These low-temperature deposition techniques have enabled the fabrication of ZrS₂ films on various polymers:

Polyimide (Kapton): Films deposited on Kapton show good adhesion and are conductive. chemrxiv.org

Polyether ether ketone (PEEK): Films on PEEK substrates also demonstrate good adhesion and exhibit resistivities of approximately 625 Ω·cm. chemrxiv.org

Polydimethylsiloxane (B3030410) (PDMS): While films grown on PDMS were stoichiometric and crystalline, they did not adhere well to the substrate. chemrxiv.org

The ability to grow ZrS₂ directly on these substrates is a crucial step toward its practical application in flexible devices. Field-effect transistors (FETs) have been fabricated using multilayer ZrS₂ flakes as the channel material, showcasing its semiconducting properties in a flexible format. researchgate.netresearchgate.netmdpi.com These ZrS₂-based FETs exhibit n-channel characteristics, and research has also explored the creation of flexible thin-film transistor (TFT) arrays using solution-processable 2D nanosheets of materials including ZrS₂. researchgate.netmit.edu The combination of its electronic properties and mechanical resilience positions ZrS₂ as a key material for advancing flexible and wearable technologies.

Table 1: Properties of ZrS₂ Films on Flexible Polymer Substrates

Substrate MaterialDeposition Temperature (°C)AdhesionElectrical PropertiesReference
Polyimide (Kapton)150-200GoodConductive chemrxiv.org
Polyether ether ketone (PEEK)150-200GoodResistivity ~625 Ω·cm chemrxiv.org
Polydimethylsiloxane (PDMS)150-200PoorNot Conductive chemrxiv.org

Spintronic Applications

Spintronics, a field that utilizes the intrinsic spin of electrons in addition to their charge, holds promise for developing new data storage and information processing technologies. While pristine Zirconium(IV) sulfide is a non-magnetic semiconductor, its properties can be engineered to induce magnetism, making it a candidate for spintronic devices. researchgate.netresearchgate.net The empty d valence band in ZrS₂ is a key feature that motivates the exploration of its ferromagnetic properties for these applications. researchgate.netlqdtu.edu.vn

Research has shown that magnetism can be introduced into ZrS₂ monolayers through methods like hole doping. rsc.org Theoretical studies based on density functional theory (DFT) have systematically investigated the effects of doping on the magnetic properties of ZrS₂.

Key research findings in this area include:

Hole Doping: By injecting holes, the Fermi level can be tuned, leading to spontaneous magnetization in ZrS₂ monolayers once a critical hole density is surpassed. rsc.org

Strain Engineering: Applying strain to hole-doped ZrS₂ monolayers can significantly increase the magnetic moments at lower critical hole densities compared to unstrained states. rsc.org

Fluorine Doping: The introduction of fluorine atoms has been identified as an effective method to achieve p-type doping (hole doping) in ZrS₂. Fluorinated ZrS₂ monolayers are predicted to exhibit stable ferromagnetic properties. rsc.org

Transition Metal Doping: Doping with various transition metals can also engineer the conductivity and induce non-trivial magnetic interactions in ZrS₂. researchgate.net

These findings suggest that hole-doped ZrS₂ monolayers could serve as functional 2D materials in spintronics. rsc.org Although the spin polarization energies might require low temperatures for maintaining ferromagnetic states, these engineered ZrS₂ materials are considered viable candidates for future spintronic devices. rsc.orgacs.org

Energy Storage Systems

Supercapacitor Electrode Material Investigations

Zirconium(IV) sulfide is being actively investigated as an electrode material for supercapacitors, a class of energy storage devices known for high power density and rapid charge-discharge cycles. 2dmaterialsupermarket.com The performance of a supercapacitor is heavily dependent on the properties of its electrode materials, such as large surface area, high electrical conductivity, and excellent chemical stability. mdpi.com Metal sulfides, including ZrS₂, are considered promising candidates because they offer potentially higher redox activity and electrical conductivity compared to many metal oxides. mdpi.com

Numerous studies have explored the use of ZrS₂ in various forms for supercapacitor electrodes, yielding a wide range of performance metrics depending on the material's structure and composition.

ZrS₂ Nanoflakes: Electrodes made from single-crystal ZrS₂ nanoflakes, synthesized via chemical vapor transport (CVT), have demonstrated specific capacitance values of 18.8 C/g at a scan rate of 10 mV/s and 141.8 F/cm⁻² in other studies. mdpi.comresearchgate.netrsc.org

Mixed-Phase Zirconium Sulfides: A one-step synthesis of zirconium sulfide nanoparticles (composed of ZrS₃ and Zr₉S₂ phases) on flexible carbon cloth yielded a significantly higher specific capacitance of 406 C/g at a scan rate of 5 mV/s. mdpi.com This electrode also showed good capacitance retention of nearly 64% after 1200 cycles. mdpi.com

Quantum Dots (QDs): ZrS₂ quantum dots have been synthesized and studied for their electrochemical energy storage potential, exhibiting Faradaic (pseudocapacitive) behavior which contributes to charge storage. researchgate.net

Composites: To enhance performance, ZrS₂ has been incorporated into composite materials. A ternary nanocomposite of Poly(3-methylthiophene) (P3MT), tin disulfide (SnS₂), and ZrS₂ demonstrated an exceptionally high specific capacitance of 1396 F/g at 1 A/g. bohrium.com This significant improvement is attributed to a synergistic effect between the components, leading to enhanced structural stability and electrochemical properties. bohrium.com The composite also exhibited excellent cycling stability, retaining 95% of its initial capacitance after 10,000 cycles. bohrium.com

These investigations highlight the potential of Zirconium(IV) sulfide-based materials for high-performance supercapacitors. The variability in reported capacitance values underscores the critical role of nanostructuring, phase composition, and composite formation in optimizing the electrochemical performance.

Table 2: Performance of Zirconium(IV) sulfide-Based Supercapacitor Electrodes

Electrode MaterialSynthesis/Fabrication MethodSpecific CapacitanceTest ConditionsReference
Single Crystal ZrS₂ NanoflakesChemical Vapor Transport (CVT)18.8 C/gScan rate of 10 mV/s mdpi.comresearchgate.net
ZrS₂ ElectrodeChemical Vapor Transport (CVT)141.8 F/cm⁻²- rsc.org
ZrₓSᵧ Nanoparticles on Carbon Cloth (ZrS₃/Zr₉S₂ phases)Low-Pressure CVD406 C/gScan rate of 5 mV/s mdpi.com
P3MT/SnS₂/ZrS₂ NanocompositeHydrothermal/Polymerization1396 F/gCurrent density of 1 A/g bohrium.com

Stability, Degradation, and Intercalation Studies of Zirconium Iv Sulfide

Oxidation Pathways and Mechanisms

Zirconium(IV) sulfide (B99878) exhibits relative stability under ambient conditions but is susceptible to oxidation at elevated temperatures. In an inert atmosphere, it is stable up to 650°C. However, in the presence of air, oxidation begins at temperatures above 400°C. The primary products of this thermal oxidation are Zirconium dioxide (ZrO₂) and Sulfur dioxide (SO₂). mit.edu

The rate and morphology of the resulting oxide are significantly influenced by the oxygen partial pressure. researchgate.net Studies have shown a transition from a layer-by-layer oxidation process to a continuous oxidation mediated by an amorphous oxide as the reaction proceeds. researchgate.net There is also a notable difference in oxidation rates between different crystal surfaces, with the (210) surfaces oxidizing much faster than the (001) surfaces. researchgate.net

Beyond thermal oxidation, ZrS₂ has been investigated as a component in photocatalytic systems. When combined with materials like Zinc Oxide (ZnO), the resulting ZrS₂-ZnO nanocomposites show enhanced photocatalytic activity for the degradation of organic pollutants, such as azo dyes, under UV light. jpn.orgresearchgate.net In these systems, the ZrS₂ component helps to improve the absorption of UV light and facilitate the generation of reactive oxygen species that break down the pollutants. jpn.org The efficiency of this photodegradation is dependent on the pH of the solution, with an optimal pH of 6.5 reported for the removal of naphthol blue black dye. jpn.org

Reversible Conversion with Related Zirconium Sulfides (e.g., ZrS₃/ZrS₂)

A significant characteristic of the zirconium sulfide system is the ability to reversibly convert between Zirconium(IV) sulfide (ZrS₂) and Zirconium trisulfide (ZrS₃). researchgate.netrsc.orgrsc.org This transformation is achievable through controlled thermal processes. rsc.org

The conversion from ZrS₃ to ZrS₂ occurs via thermal decomposition. Heating ZrS₃ nanobelts to 650°C in an inert atmosphere, such as argon, causes them to decompose, yielding flake-like ZrS₂ particles. researchgate.netrsc.org Conversely, the sulfurization of ZrS₂ can regenerate ZrS₃. This is accomplished by treating ZrS₂ with sulfur vapor at a lower temperature of 550°C. researchgate.netrsc.orgrsc.org X-ray diffraction (XRD) studies have confirmed the complete and reversible nature of this phase transition. rsc.org

The formation of ZrS₃ itself is influenced by reaction conditions, with sulfur intercalation playing a key role in the proposed liquid-solid formation mechanism. rsc.orgrsc.org This reversible conversion holds potential for applications such as in the thermochemical splitting of Hydrogen sulfide (H₂S) to recover hydrogen and sulfur, where ZrS₂ acts as a sulfur acceptor. researchgate.netrsc.orgresearchgate.net

TransformationReactantProductConditionsReference
Decomposition ZrS₃ZrS₂Thermal treatment at 650°C in an inert atmosphere researchgate.netrsc.org
Sulfurization ZrS₂ZrS₃Treatment with sulfur vapor at 550°C researchgate.netrsc.org

Intercalation Phenomena and their Impact on Properties

The layered crystal structure of Zirconium(IV) sulfide, similar to other transition metal dichalcogenides (TMDs), consists of sheets of atoms held together by weak van der Waals forces. The space between these layers, known as the van der Waals gap, can host foreign atoms, ions, or molecules in a process called intercalation. researchgate.netrsc.org This process can significantly alter the material's structural, electronic, and thermal properties. researchgate.netrsc.org

Intercalation leads to a physical expansion of the crystal lattice as the guest species occupy the interlayer space, increasing the distance between the ZrS₂ sheets. researchgate.net A variety of species have been successfully intercalated into TMDs, including alkali metals like lithium and organometallic compounds. researchgate.netresearchgate.netacs.org

The impact of intercalation on the properties of ZrS₂ and related materials is profound:

Electronic Properties: The insertion of electron-donating species, such as alkali metals, introduces additional charge carriers into the host lattice. researchgate.netresearchgate.net This can induce a semiconductor-to-metal transition, dramatically changing the electronic behavior. researchgate.net For instance, while not ZrS₂, studies on the closely related Zirconium diselenide (ZrSe₂) have shown that lithium intercalation leads to additional charge carriers that favorably affect its thermoelectric properties, nearly tripling the dimensionless figure of merit (ZT) at room temperature. researchgate.net Iron intercalation in ZrSe₂ has also been shown to induce metallicity. acs.org

Mechanical Properties: Intercalation alters the bonding between the layers, replacing the weak van der Waals interactions with stronger ionic or covalent bonds involving the intercalated species. rsc.org This generally leads to an increase in the bulk modulus, making the material less compressible. rsc.org The presence of intercalants also reduces the high mechanical anisotropy that is characteristic of layered materials. rsc.org

Thermal Properties: The introduction of guest species and the resulting structural disorder can affect phonon transport, leading to a reduction in thermal conductivity. scispace.com This effect, combined with enhanced electronic properties, is a key strategy for improving the thermoelectric efficiency of TMDs. scispace.com

IntercalantHost Material (Example)Observed Impact on PropertiesReference
Lithium (Li) ZrSe₂Induced additional charge carriers, structural disorder, and improved thermoelectric figure of merit (ZT). researchgate.net
Potassium (K) HfS₂ / HfSe₂Induced semiconductor-to-metal transition, appearance of charge carrier plasmons, and expansion of crystal layers. researchgate.net
Iron (Fe) ZrSe₂Increased interlayer lattice parameter, onset of metallicity. acs.org
General (Group I & II) TMDsIncreased bulk modulus, reduced mechanical anisotropy, formation of ionic bonds between layers. rsc.org

Future Research Directions and Emerging Opportunities

Exploration of Alloying and Doping Strategies for Property Tuning

The intentional introduction of impurities through doping or the creation of alloys is a powerful strategy to modulate the electrical, optical, and magnetic properties of ZrS₂. wikipedia.org While pristine ZrS₂ is a semiconductor, doping can transform it into a material with tailored functionalities for specific applications like spintronics. researchgate.netresearchgate.net

Research has shown that substitutional doping with various elements can induce ferromagnetism in the ZrS₂ monolayer. researchgate.net For instance, density functional theory (DFT) calculations suggest that doping with elements such as Lithium (Li), Vanadium (V), Chromium (Cr), Iron (Fe), Cobalt (Co), and Molybdenum (Mo) can make the material magnetic. researchgate.net The induced magnetic moment is primarily contributed by the d-orbitals of the transition metal dopants or the p-orbitals of neighboring sulfur atoms. researchgate.net

Alloying, particularly with selenium to form Zirconium sulfoselenide (ZrSₓSe₂₋ₓ) solid solutions, presents another avenue for property tuning. Studies on these alloys have revealed that chemical properties, such as the rate of spontaneous oxidation, can be systematically controlled by varying the sulfur-to-selenium ratio. This tunability is critical for designing environmentally stable and reliable semiconductor devices.

While doping with various metallic elements has been explored theoretically, the experimental investigation into doping with non-metallic elements like Silicon (Si) remains a nascent area. The ternary compound Zirconium silicon sulfide (B99878) (ZrSiS) is a known Dirac semi-metal, but this is a distinct crystalline compound rather than Si-doped ZrS₂. wikipedia.orgamericanelements.com Future research into Si-doping could unlock new electronic or optical properties, meriting further computational and experimental exploration.

Table 1: Effects of Alloying and Doping on Zirconium(IV) sulfide Properties
StrategyElement(s)Predicted/Observed EffectPotential Application
DopingLi, V, Cr, Fe, Co, MoInduces room-temperature ferromagnetism in ZrS₂ monolayer. researchgate.netSpintronics
DopingMn, CoCreates strong or weak exchange splitting, inducing magnetism. researchgate.netSpintronics
DopingO, Se, Te (substituting S)Modifies the indirect band gap (e.g., Te-doping reduces it to 0.922 eV from 1.187 eV). researchgate.netOptoelectronics, UV Photodetection
AlloyingSelenium (ZrSₓSe₂₋ₓ)Tunes chemical stability; oxidation rate increases with Se content.Environmentally stable electronics

Investigation of Novel Zirconium(IV) sulfide Heterostructures and Composites

Creating heterostructures by stacking ZrS₂ with other two-dimensional (2D) materials, or forming composites, offers a pathway to engineer devices with properties that surpass those of the individual components. These novel systems are being actively investigated for applications in optoelectronics and energy storage.

Heterostructures for Optoelectronics: Van der Waals heterostructures, formed by vertically stacking ZrS₂ with other 2D materials like Platinum(IV) sulfide (PtS₂), Zirconium(IV) selenide (B1212193) (ZrSe₂), and Indium(II) selenide (InSe), are of significant interest. semanticscholar.orgnih.govresearchgate.net First-principles calculations have shown that these heterostructures, such as ZrS₂/PtS₂, often exhibit a type-II band alignment. nih.govacs.org This alignment facilitates the spatial separation of photogenerated electrons and holes, which is highly beneficial for applications in photovoltaics and photocatalysis. nih.gov Furthermore, the electronic and optical properties of these heterostructures can be actively tuned by applying external stimuli like electric fields or vertical strain, which can modulate the band gap and even induce an indirect-to-direct band gap transition. nih.govacs.org

Composites for Energy Storage: ZrS₂-based composites are emerging as promising electrode materials for high-performance supercapacitors. researchgate.netresearchgate.netnih.govmdpi.com By combining ZrS₂ with conductive materials like reduced graphene oxide (rGO) or other metal oxides and carbides, researchers aim to enhance charge storage capacity and cycling stability. For example, composites of ZrS₂ with Zirconium dioxide (ZrO₂) have been shown to significantly improve the gravimetric capacitance compared to the individual components. chula.ac.th Similarly, composites of Zirconium diboride (ZrB₂) and Zirconium carbide (ZrC) have demonstrated high energy density and exceptional durability, retaining nearly 99.9% of their capacitance after 5000 cycles. nih.gov Future work will likely focus on optimizing the composition and morphology of these composites to further boost their energy and power densities.

Table 2: Properties and Applications of ZrS₂ Heterostructures and Composites
System TypeMaterial CombinationKey FeatureTarget Application
HeterostructureZrS₂/PtS₂Type-II band alignment; properties tunable with strain and electric fields. nih.govacs.orgOptoelectronics, Solar Cells
HeterostructureZrS₂/ZrSe₂Intrinsic type-II band alignment; stronger light absorption than monolayers. semanticscholar.orgPhotovoltaic Devices
CompositeZrS₂ Quantum Dots (QDs)Exhibits Faradaic behavior suitable for charge storage. researchgate.netSupercapacitors
CompositeMoS₂-ZrO₂Synergistic effect enhances gravimetric capacitance to 500.0 F·g⁻¹. chula.ac.thSupercapacitors
CompositeZrB₂–ZrCHigh power density (up to 155 W/kg) and excellent cyclic stability (>99% retention). nih.govHigh-performance Supercapacitors

Advanced Characterization Methodologies for In-Situ and In-Operando Studies

To bridge the gap between fundamental understanding and practical application, it is crucial to characterize materials under real working conditions. In-situ (in place) and operando (at work) spectroscopic and microscopic techniques are indispensable for observing the dynamic structural and chemical changes that ZrS₂-based materials undergo during device operation. mdpi.comsemanticscholar.orgrsc.orgyoutube.com

Operando spectroscopy involves simultaneously measuring the catalytic activity or device performance while characterizing the material's structure, providing direct correlations between structure and function. mdpi.comrsc.org For ZrS₂ used in applications like batteries or catalysis, operando techniques such as X-ray Absorption Spectroscopy (XAS) and Raman spectroscopy can reveal real-time information about phase transitions, redox states of zirconium atoms, and the formation of intermediate species. For instance, in a battery electrode, in-situ X-ray Diffraction (XRD) could track the changes in the crystal structure of ZrS₂ during lithium-ion intercalation and deintercalation.

Future research will increasingly rely on these advanced characterization tools to:

Identify the true active sites in ZrS₂-based catalysts. rsc.org

Understand degradation mechanisms in ZrS₂ electrodes for batteries and supercapacitors.

Observe the dynamics of charge separation and transfer in ZrS₂ heterostructures under illumination.

Monitor structural changes in flexible devices based on ZrS₂ thin films under mechanical stress. aip.orgaip.org

The development of specialized sample environments and cells that mimic the operating conditions of a device (e.g., electrochemical cells for X-ray or Raman measurements) will be a key enabler for gaining deeper mechanistic insights. nih.govresearchgate.netresearchgate.net

Integration of Machine Learning and Quantum-Based Approaches in Zirconium(IV) sulfide Research

The complexity and vast parameter space involved in designing new ZrS₂-based materials—from selecting dopants to configuring heterostructures—make traditional trial-and-error experimentation inefficient. Computational methods, particularly quantum-based approaches and machine learning, are emerging as powerful tools to accelerate this discovery process. rsc.orgarxiv.orgresearchgate.netnih.gov

Quantum-Based Approaches: First-principles calculations based on Density Functional Theory (DFT) have already become a cornerstone of ZrS₂ research. As seen in numerous studies, DFT is used to predict the electronic band structure, stability, and optical properties of novel ZrS₂ alloys, doped systems, and heterostructures. researchgate.netresearchgate.netnih.gov These theoretical predictions provide invaluable guidance for experimental synthesis and characterization, helping to screen promising candidates before they are fabricated in the lab. rsc.orgresearchgate.net

Machine Learning: Machine learning (ML) offers a paradigm shift from direct simulation to data-driven discovery. rsc.orgarxiv.org While the application of ML specifically to ZrS₂ is still in its early stages, the opportunity is immense. Future research can leverage ML models to:

Predict Material Properties: Train models on existing computational and experimental data to rapidly predict the properties (e.g., band gap, stability) of new, unsynthesized ZrS₂ compounds with different dopants or alloy compositions. chemrxiv.orgmdpi.com

Accelerate Computational Screening: Use ML to pre-screen vast libraries of potential materials, identifying a smaller set of high-potential candidates for more intensive DFT calculations or experimental validation. rsc.org

Optimize Synthesis Parameters: Develop models that can predict the outcome of a synthesis process (e.g., crystal quality, flake size) based on input parameters like temperature, pressure, and precursor flow rates, thereby optimizing conditions for scalable production.

The synergy between high-throughput DFT calculations to generate data and ML algorithms to learn from it will be a critical driver of innovation in ZrS₂ materials design. researchgate.net

Scalable Synthesis Development for Industrial and Device Applications

For ZrS₂ to move from the laboratory to industrial applications, the development of scalable, cost-effective, and reliable synthesis methods is paramount. Current research is exploring a variety of techniques, each with distinct advantages for producing different forms of ZrS₂, from large-area thin films to nanoparticles. researchgate.net

Chemical Vapor Deposition (CVD): CVD is a leading technique for producing high-quality, large-scale, and atomically thin ZrS₂ layers. rsc.orgresearchgate.netacs.org A significant breakthrough is the development of low-temperature CVD processes, operating at temperatures as low as 150–350 °C. acs.orgchemrxiv.org This is a crucial advancement as it allows for the direct deposition of ZrS₂ films onto thermally sensitive substrates, such as flexible polymers (e.g., Kapton, PEEK), opening the door for applications in flexible electronics and wearable devices. aip.orgaip.org

Other Scalable Methods:

Diffusion Method: Synthesizing ZrS₂ directly from elemental zirconium and sulfur allows for control over the material's phase and morphology by tuning reaction temperature and sulfur vapor pressure. rsc.org

Atomic Layer Deposition (ALD): ALD offers precise, layer-by-layer control over film thickness, which is ideal for fabricating uniform, wafer-scale films for the semiconductor industry. researchgate.net

Colloidal Synthesis: Solution-based methods are being developed for the mass production of ZrS₂ quantum dots and nanocrystals for applications in optoelectronics and catalysis. researchgate.net

Future research will focus on refining these methods to improve yield, reduce costs, enhance material quality (e.g., crystallinity and purity), and enable large-area uniformity, which are all critical for commercial viability.

Table 3: Comparison of Synthesis Methods for Zirconium(IV) sulfide
Synthesis MethodTypical ProductKey AdvantagesProcessing Temperature
Chemical Vapor Deposition (CVD)Monolayer/few-layer flakes, thin filmsScalable for large areas, high crystal quality. rsc.orgacs.orgHigh (~800 °C) or Low (150-350 °C). nih.govacs.org
Atomic Layer Deposition (ALD)Uniform, continuous thin filmsPrecise thickness control, industry-compatible. researchgate.net~400 °C
Diffusion MethodNanobelts (ZrS₃), flake-like particles (ZrS₂)Control over morphology and phase via temperature/pressure. rsc.org550–750 °C
Colloidal / Hydrothermal SynthesisQuantum dots, nanoparticlesPotential for mass production in solution. researchgate.netresearchgate.netVariable (often moderate)

Q & A

Basic Research Questions

Q. What are the primary challenges in synthesizing high-purity ZrS₂ crystals for electronic property studies?

  • Methodological Answer : Synthesis of ZrS₂ often employs chemical vapor transport (CVT) or solid-state reactions under controlled sulfur atmospheres. Key challenges include stoichiometric control (Zr:S ratio), minimizing oxygen contamination, and achieving uniform crystallinity. High-temperature annealing (800–1000°C) is critical, but thermal gradients may induce defects. For reproducibility, document furnace parameters (ramp rates, dwell times) and post-synthesis characterization (XRD, Raman spectroscopy) to validate phase purity .

Q. How do lattice dynamics and vibrational modes of ZrS₂ influence its thermal stability?

  • Methodological Answer : Phonon dispersion studies via inelastic neutron scattering or DFT simulations reveal anisotropic thermal expansion due to weak interlayer van der Waals forces. Experimental validation requires temperature-dependent XRD to monitor lattice parameter shifts. For computational modeling, use hybrid functionals (e.g., HSE06) to account for electron-phonon coupling .

Q. What spectroscopic techniques are most effective for characterizing ZrS₂’s optical absorption edge?

  • Methodological Answer : Diffuse reflectance spectroscopy (DRS) combined with Tauc plot analysis is standard for determining the indirect bandgap (~1.2–2.0 eV). Cross-validate with photoluminescence (PL) spectroscopy to distinguish excitonic peaks from defect states. For monolayer samples, use micro-scale PL mapping to address heterogeneity .

Advanced Research Questions

Q. How do discrepancies in reported bandgap values of ZrS₂ arise, and how can they be resolved?

  • Methodological Answer : Variations in bandgap measurements (e.g., 1.2 eV vs. 1.7 eV) stem from sample thickness, strain effects, or surface oxidation. To resolve contradictions:

  • Perform atomic force microscopy (AFM) to confirm layer thickness.
  • Use XPS to detect surface oxide formation (Zr 3d and S 2p core-level shifts).
  • Compare DFT results with GW approximations to improve bandgap accuracy .
    • Data Table :
StudyBandgap (eV)MethodSample Type
A (2019)1.2DFT (PBE)Bulk
B (2020)1.7Experimental (DRS)Monolayer
C (2021)1.5GW approximationBilayer

Q. What computational strategies optimize the prediction of ZrS₂’s dielectric function for optoelectronic applications?

  • Methodological Answer : Employ the full-potential linearized augmented plane wave (FP-LAPW) method with spin-orbit coupling (SOC) to model dielectric responses. Validate against spectroscopic ellipsometry data in the UV-vis range (0–14 eV). Address anisotropy by calculating in-plane (ε_xx) vs. out-of-plane (ε_zz) components .

Q. How can interfacial charge transfer in ZrS₂ heterostructures be quantified experimentally?

  • Methodological Answer : Use Kelvin probe force microscopy (KPFM) to map work function differences at interfaces. Complement with valence band edge alignment via UPS/XPS. For theoretical support, apply Bader charge analysis in DFT to partition electron density between ZrS₂ and substrates (e.g., graphene, MoS₂) .

Data Contradiction Analysis

Q. Why do some studies report metallic behavior in ZrS₂ under strain, while others observe persistent semiconducting properties?

  • Methodological Answer : Strain-induced metallization depends on directionality (uniaxial vs. biaxial) and magnitude (>5% tensile strain). Resolve contradictions by:

  • Using Raman spectroscopy to monitor strain via E₂g mode shifts.
  • Performing in situ transport measurements under mechanical bending.
  • Applying DFT with variable cell relaxation to model strain-dependent band structures .

Methodological Best Practices

  • Experimental Reproducibility : Adhere to the Beilstein Journal’s guidelines for detailed synthesis protocols (e.g., reporting furnace conditions, precursor ratios) and depositing raw data in supplementary materials .
  • Computational Transparency : Document convergence criteria (k-point mesh, energy cutoffs) and benchmark against experimental dielectric functions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.